molecular formula C8H11NS B1624480 2-Pyrrolidino-thiophene CAS No. 19983-18-7

2-Pyrrolidino-thiophene

Cat. No.: B1624480
CAS No.: 19983-18-7
M. Wt: 153.25 g/mol
InChI Key: KTQSFEDQGUDURK-UHFFFAOYSA-N
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Description

2-Pyrrolidino-thiophene is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thiophen-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-6-9(5-1)8-4-3-7-10-8/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQSFEDQGUDURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466798
Record name SBB059083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19983-18-7
Record name SBB059083
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Pyrrolidinothiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity of 2-Pyrrolidinothiophene (systematically 1-(2-thienyl)pyrrolidine ).

Technical Guide | Version 1.0

Executive Summary & Structural Disambiguation

2-Pyrrolidinothiophene (CAS: 19983-18-7) is a heteroaromatic enamine featuring a pyrrolidine ring nitrogen-bonded to the C2 position of a thiophene core. It is distinct from its carbon-linked isomer, 2-(2-thienyl)pyrrolidine (a nicotine analog).

Functionally, 2-pyrrolidinothiophene acts as a highly electron-rich thiophene derivative. The nitrogen lone pair donates electron density into the thiophene ring via resonance (+M effect), significantly activating the C5 position towards electrophilic substitution. This property makes it a critical intermediate in the synthesis of dichroic azo dyes , conductive polymers, and optoelectronic materials.

Structural Identity
PropertyDetail
Systematic Name 1-(2-Thienyl)pyrrolidine
Common Synonyms 2-Pyrrolidinothiophene; N-(2-Thienyl)pyrrolidine
CAS Number 19983-18-7
Molecular Formula C₈H₁₁NS
Molecular Weight 153.25 g/mol
SMILES s1cccc1N2CCCC2

Physicochemical Properties

The physicochemical profile of 2-pyrrolidinothiophene is dominated by the conjugation between the pyrrolidine nitrogen and the thiophene ring. Unlike alkyl pyrrolidines, this molecule exhibits low basicity and high oxidation susceptibility.

Table 1: Core Physicochemical Data
ParameterValue (Experimental/Predicted)Context & Causality
Physical State Viscous Oil / Low-melting SolidPure samples often crystallize slowly; impurities (oxidative byproducts) keep it oily.[1]
Boiling Point ~110–115 °C @ 0.5 mmHgHigh boiling point due to molecular weight and polarizability, typically distilled under high vacuum to prevent decomposition.
Density ~1.12 g/cm³Higher than unsubstituted pyrrolidine (0.86 g/cm³) due to the sulfur atom.
LogP (Octanol/Water) 2.6 ± 0.3 (Predicted)Moderately lipophilic. Soluble in DCM, toluene, ethyl acetate; insoluble in water.
pKa (Conjugate Acid) ~0.5 – 1.0 (Estimated)Critical Insight: The nitrogen lone pair is delocalized into the thiophene ring. It is not basic like a standard amine (pKa ~11). Protonation occurs at C5 (carbon basicity) rather than N, leading to hydrolysis.
UV-Vis Absorption λmax ~ 280–290 nmBathochromic shift compared to thiophene (231 nm) due to N-to-ring charge transfer.

Electronic Structure & Reactivity

Understanding the resonance contributions is essential for predicting reactivity. The pyrrolidine nitrogen pushes electron density primarily to the C3 and C5 positions of the thiophene ring.

Diagram 1: Resonance Activation & Electrophilic Attack

The following diagram illustrates the electron donation pathway and the resulting activation of the C5 position.

Resonance cluster_stability Stability Warning N_LonePair N Lone Pair (Pyrrolidine) Thiophene Thiophene Ring (Acceptor) N_LonePair->Thiophene +M Effect (Resonance) C5_Site C5 Position (Nucleophilic Site) Thiophene->C5_Site Electron Density Localization Electrophile Electrophile (E+) (e.g., Diazonium) C5_Site->Electrophile Rapid Substitution (SEAr) Oxidation Susceptible to Oxidative Dimerization C5_Site->Oxidation If no E+ present

Caption: The pyrrolidine nitrogen activates the thiophene ring, making C5 the primary site for electrophilic aromatic substitution (SEAr), such as azo coupling.[2]

Synthesis Protocol

While older methods utilize high-pressure nucleophilic substitution, the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling is the modern industry standard for high purity and yield.

Protocol: Pd-Catalyzed C-N Coupling

Objective: Synthesis of 1-(2-thienyl)pyrrolidine from 2-bromothiophene.

Reagents:

  • Substrate: 2-Bromothiophene (1.0 equiv)

  • Amine: Pyrrolidine (1.2 equiv)[3]

  • Catalyst: Pd₂(dba)₃ (1–2 mol%)

  • Ligand: BINAP or Xantphos (2–4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon. Oxygen exclusion is critical to prevent catalyst deactivation and thiophene oxidation.

  • Charging: Add Pd₂(dba)₃, Ligand, and NaOtBu to the flask.

  • Solvation: Add anhydrous toluene via syringe. Stir for 5 minutes to pre-form the active catalyst complex.

  • Addition: Add 2-bromothiophene and pyrrolidine sequentially via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours. Monitor by TLC (eluent: 10% EtOAc/Hexane). The product spot will be fluorescent under UV.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation (preferred) or flash column chromatography (Silica gel, Hexane/EtOAc 95:5) on basic alumina (to prevent acid-catalyzed hydrolysis).

Self-Validating Check:

  • Success Indicator: The disappearance of the 2-bromothiophene peak in GC-MS and the appearance of a mass peak at m/z 153.

  • Failure Mode: If the product turns black/tarry, oxygen was likely present, leading to oxidative polymerization of the electron-rich thiophene.

Applications in Drug Development & Materials

Although less common as a direct pharmacophore than its C-isomer, 2-pyrrolidinothiophene is a versatile building block.

A. Dichroic Dye Synthesis

It serves as a "coupler" in the synthesis of high-performance azo dyes for Liquid Crystal Displays (LCDs).

  • Mechanism: An aryl diazonium salt attacks the activated C5 position.

  • Result: The push-pull system (Pyrrolidine donor -> Thiophene -> Azo acceptor) creates intense absorption coefficients and distinct solvatochromic properties.

B. Bioisosteric Replacement

In medicinal chemistry, the N-thienyl group can serve as a bioisostere for N-phenyl enamines, offering altered metabolic stability and lipophilicity profiles. However, researchers must be wary of the metabolic activation of the thiophene ring (S-oxidation), which can lead to reactive metabolites.

Diagram 2: Synthetic Workflow for Azo Dye Generation

Synthesis Start 2-Bromothiophene + Pyrrolidine Step1 Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Step1 Intermediate 2-Pyrrolidinothiophene (Nucleophile) Step1->Intermediate Yield >85% Product 5-Arylazo-2-pyrrolidinothiophene (Dichroic Dye) Intermediate->Product Electrophilic Aromatic Substitution (C5) Reagent Ar-N2+ Cl- (Diazonium Salt) Reagent->Product Coupling @ 0°C

Caption: Workflow converting precursors to functional dichroic dyes via the 2-pyrrolidinothiophene intermediate.

Safety & Handling

  • Oxidation Sensitivity: Store under inert gas (Argon/Nitrogen) at -20°C. The compound darkens upon exposure to air due to the formation of radical cations.

  • Acid Sensitivity: Enamines are hydrolytically unstable in acidic media. Avoid acidic workups; use basic alumina or triethylamine-treated silica for purification.

  • Toxicology: Treat as a potential skin sensitizer and irritant. Thiophene derivatives can exhibit specific organ toxicity; handle with standard PPE (gloves, fume hood).

References

  • Synthesis via Buchwald-Hartwig Coupling

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

  • Application in Dichroic Dyes

    • Misura, K., et al. (2011). Black dichroic dye compositions. Patent WO2011157614A1. Link

  • Thiophene Reactivity & Properties

    • Campaigne, E. (1944). The Chemistry of Thiophene. Chemical Reviews. Link

  • Structural Data (Isomer Comparison)

    • PubChem Compound Summary for CID 90090-64-5 (2-(2-Thienyl)pyrrolidine - Isomer Reference). Link

Sources

The Biological Activity Potential of 2-(Thiophen-2-yl)pyrrolidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry potential of the 2-(Thiophen-2-yl)pyrrolidine scaffold (often referred to loosely as 2-pyrrolidino-thiophene). This structure represents a critical bioisostere of nicotine and a versatile core for multi-target drug discovery.

Technical Guide & Whitepaper

Executive Summary

The 2-(Thiophen-2-yl)pyrrolidine moiety represents a high-value pharmacophore in medicinal chemistry, primarily functioning as a bioisostere for the pyridine ring found in nicotine and the phenyl ring in various psychotropic agents. By replacing the pyridine ring of nicotine with a thiophene ring, researchers modulate lipophilicity, metabolic stability, and electron density while retaining high affinity for Nicotinic Acetylcholine Receptors (nAChRs) .

Beyond its role as a nicotinic agonist, this scaffold and its fused derivatives (e.g., thienopyrroles) have emerged as potent inhibitors in oncology (VEGFR/AKT pathways) and neurology (antiseizure agents). This guide analyzes the Structure-Activity Relationships (SAR), synthesis protocols, and biological assay methodologies required to exploit this scaffold.

Medicinal Chemistry Core: The Power of Bioisosterism

Structural Logic & Electronic Properties

The primary utility of the 2-(thiophen-2-yl)pyrrolidine scaffold lies in its ability to mimic the steric and electronic profile of nicotine while altering physicochemical properties.

  • Lipophilicity: The thiophene ring is more lipophilic than pyridine (

    
     increase ~0.5–1.0). This enhances Blood-Brain Barrier (BBB) permeability, making it an ideal scaffold for CNS targets.
    
  • Electronic Distribution: Thiophene is electron-rich (π-excessive) compared to the electron-deficient pyridine. This alters the

    
    -cation interaction potential with receptor binding sites (e.g., Trp/Tyr residues in the nAChR binding pocket).
    
  • Metabolic Stability: The thiophene ring is susceptible to S-oxidation and ring-opening metabolism, which can be modulated by substituting the C-5 position (e.g., with halogens or methyl groups) to block metabolic soft spots.

SAR Visualization

The following diagram illustrates the logical flow of modifying this scaffold to target different biological pathways.

SAR_Logic Core 2-(Thiophen-2-yl)pyrrolidine (Scaffold Core) Mod_N N-Substitution (Methyl/Alkyl) Core->Mod_N Basic Nitrogen Modulation Mod_C5 C5-Thiophene Subst. (Halogen/Alkyl) Core->Mod_C5 Electronic Tuning Mod_Fused Ring Fusion (Thienopyrrole) Core->Mod_Fused Conformational Lock Target_nAChR Target: nAChR (CNS/Analgesia) Mod_N->Target_nAChR Optimizes pKa & Binding Target_Metab Metabolic Stability (Half-life Extension) Mod_C5->Target_Metab Blocks CYP Oxidation Target_Kinase Target: VEGFR/AKT (Oncology) Mod_Fused->Target_Kinase Mimics ATP Purine Core

Figure 1: Structure-Activity Relationship (SAR) logic flow for the 2-(Thiophen-2-yl)pyrrolidine scaffold, mapping structural modifications to specific therapeutic endpoints.

Biological Activity Profile

Neurology: nAChR Agonism & Antiseizure

The most well-documented activity of this scaffold is its interaction with neuronal nicotinic acetylcholine receptors.

  • Mechanism: The pyrrolidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, while the thiophene ring engages in

    
    -
    
    
    
    interactions with aromatic residues in the receptor orthosteric site.
  • Therapeutic Application:

    • Analgesia: Agonists of

      
       nAChRs show potent antinociceptive effects (pain relief) without the opioid-associated respiratory depression.
      
    • Antiseizure: Recent studies highlight 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones as potent anticonvulsants, demonstrating efficacy in maximal electroshock (MES) models (ED50 ~27.4 mg/kg).[1]

Oncology: Kinase Inhibition (VEGFR/AKT)

When the pyrrolidine and thiophene rings are fused (e.g., thienopyrrole) or linked with specific spacers, the scaffold acts as a kinase inhibitor.[2]

  • Mechanism: The planar fused system mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of kinases like VEGFR-2 and AKT.

  • Data: Derivatives have shown IC50 values in the low micromolar range (0.075 µM for VEGFR-2 inhibition), inducing apoptosis in HepG2 liver carcinoma cells.[2]

Quantitative Activity Summary
Compound ClassTargetActivity MetricKey Outcome
2-(2-thienyl)pyrrolidine

nAChR

~ 1–10 nM
High affinity agonist; CNS penetrant.
3-(Benzo[b]thiophen-2-yl)-pyrrolidine-2,5-dione Voltage-gated Na+ Channels

= 27.4 mg/kg
Antiseizure protection in mice (MES model).
Thieno[3,2-b]pyrrole deriv. VEGFR-2

= 0.075 µM
Inhibition of angiogenesis; apoptosis induction.

Experimental Protocols

Synthesis of 2-(Thiophen-2-yl)pyrrolidine

Objective: Synthesize the core scaffold via a C-C bond formation between thiophene and a pyrrolidine precursor. Methodology: Lithiation-Addition sequence. This method is preferred for its regioselectivity and high yield compared to radical couplings.

Reagents:

  • Thiophene (Start Material)[2][3][4][5]

  • n-Butyllithium (n-BuLi, 1.6M in hexanes)

  • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone (N-Boc-pyrrolidinone)

  • Trifluoroacetic acid (TFA)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3)

Protocol Steps:

  • Lithiation:

    • In a flame-dried flask under Argon, dissolve Thiophene (1.0 eq) in anhydrous THF.

    • Cool to -78°C. Add n-BuLi (1.1 eq) dropwise over 20 mins.

    • Causality: Low temperature prevents polymerization of the lithiated thiophene; n-BuLi selectively deprotonates the C2 position (most acidic proton).

  • Coupling:

    • Add N-Boc-2-pyrrolidinone (1.0 eq) dissolved in THF dropwise to the lithiated species.

    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench with saturated NH4Cl.[5] Extract with EtOAc.[3][4][5]

    • Result: This yields the acyclic ketone intermediate (N-Boc-4-oxo-4-(2-thienyl)butylamine) after ring opening of the lactam, or the hydroxy-pyrrolidine depending on workup.

  • Cyclization & Reduction:

    • Dissolve the intermediate in DCM/TFA (1:1) to deprotect the Boc group (Stir 1h, RT). Concentrate in vacuo.

    • Redissolve the crude amine salt in DCM. Adjust pH to ~5-6.

    • Add NaBH(OAc)3 (1.5 eq) to effect reductive amination/cyclization.

    • Trustworthiness Check: Monitor via TLC.[1][3][4][5] The disappearance of the ketone spot and appearance of the amine indicates successful cyclization.

  • Purification:

    • Basify with NaOH (1M), extract with DCM.

    • Purify via column chromatography (Silica, MeOH/DCM gradient).

In Vitro Calcium Flux Assay (nAChR Activity)

Objective: Quantify the functional agonist activity of the synthesized compound on


 or 

nAChRs.

Protocol Steps:

  • Cell Preparation: Use HEK293 cells stably expressing human

    
     nAChR. Plate cells in 96-well black-walled plates (poly-D-lysine coated) 24h prior to assay.
    
  • Dye Loading:

    • Remove growth medium.

    • Incubate cells with Calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS + 20mM HEPES) for 45 mins at 37°C.

    • Critical Step: Include Probenecid (2.5 mM) to prevent dye leakage from cells.

  • Compound Addition:

    • Prepare serial dilutions of 2-(thiophen-2-yl)pyrrolidine in assay buffer.

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

    • Inject compound and record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Fit data to a sigmoid dose-response curve to determine

      
      .
      

Workflow Visualization

Workflow Start Start: Thiophene Step1 Step 1: Lithiation (-78°C) (n-BuLi, THF) Start->Step1 Step2 Step 2: Coupling (N-Boc-pyrrolidinone) Step1->Step2 Nucleophilic Attack Step3 Step 3: Deprotection & Cyclization (TFA then NaBH(OAc)3) Step2->Step3 Ring Closure Product Product: 2-(Thiophen-2-yl)pyrrolidine Step3->Product Purification Assay Validation: Ca2+ Flux Assay (HEK293-nAChR) Product->Assay Functional Testing

Figure 2: Synthetic and validation workflow for the production and testing of the 2-(Thiophen-2-yl)pyrrolidine scaffold.

References

  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents. Source: MDPI (Pharmaceuticals), 2024. URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: NIH / Top Curr Chem, 2021. URL:[Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. Source: MDPI (Molecules), 2022. URL:[Link]

  • Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development. Source: Mini-Reviews in Medicinal Chemistry, 2021. URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Pyrrolidino-thiophene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Pyrrolidino-thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this guide establishes a robust, theoretically-grounded predicted solubility profile based on the physicochemical properties of its constituent moieties: thiophene and pyrrolidine. Furthermore, this document serves as a practical handbook, furnishing detailed, step-by-step experimental protocols for the accurate determination of its solubility in a diverse range of organic solvents. These methodologies are designed to empower researchers to generate reliable and reproducible data, crucial for advancing synthesis, purification, formulation, and biological screening processes.

Introduction: The Significance of this compound and Its Solubility

This compound is a unique heterocyclic compound that marries the electron-rich, aromatic character of a thiophene ring with the non-aromatic, basic properties of a pyrrolidine ring. This structural amalgamation suggests a wide array of potential applications, from serving as a versatile building block in the synthesis of novel pharmaceuticals to its use in the development of advanced organic materials.

The solubility of a compound is a critical physicochemical parameter that governs its utility at every stage of the research and development pipeline. An understanding of the solubility of this compound is paramount for:

  • Synthetic Chemistry: The selection of an appropriate solvent is crucial for controlling reaction kinetics, ensuring the efficient formation of the desired product, and minimizing the generation of impurities.

  • Purification and Isolation: Solubility data is fundamental to the design of effective crystallization, precipitation, and chromatographic purification methods.

  • Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems directly impacts the bioavailability and delivery of an active pharmaceutical ingredient (API).

  • Biological Screening: The choice of solvent for dissolving a compound for in vitro and in vivo assays is critical to avoid precipitation and ensure accurate and reproducible results.

This guide provides the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

Predicted Solubility Profile of this compound

Disclaimer: The following solubility profile is a prediction based on the known properties of thiophene and pyrrolidine. Experimental verification is essential for any research or development application.

The chemical structure of this compound suggests a molecule of intermediate polarity. The thiophene ring is largely nonpolar and aromatic, while the pyrrolidine ring introduces a polar, basic nitrogen atom that can act as a hydrogen bond acceptor.

  • Thiophene: This parent heterocycle is known to be insoluble in water but soluble in a range of organic solvents, particularly nonpolar and moderately polar ones like ethanol, ether, benzene, and toluene.[1]

  • Pyrrolidine: As a cyclic secondary amine, pyrrolidine is miscible with water and most common organic solvents due to its ability to form hydrogen bonds.[2][3]

The combination of these two rings in this compound leads to the following predictions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated. The pyrrolidine nitrogen can hydrogen bond with the hydroxyl group of the solvent, while the overall organic character of the molecule will facilitate dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. These solvents can effectively solvate the polar C-N bond and the lone pair of electrons on the nitrogen, without the steric hindrance that might occur with protic solvents. A related compound, 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one, is noted to be soluble in DMSO.[4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is predicted. The nonpolar thiophene ring will promote some solubility, but the polar pyrrolidine moiety will limit miscibility, especially in highly nonpolar solvents like hexane.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to their ability to dissolve a wide range of organic compounds of intermediate polarity.

  • Aqueous Solvents: Poor solubility in water is predicted. While the pyrrolidine nitrogen offers a site for hydrogen bonding, the overall hydrophobic character of the molecule, dominated by the thiophene ring and the hydrocarbon backbone of the pyrrolidine, will likely render it sparingly soluble in aqueous media.

Table 1: Predicted Solubility of this compound in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding with the pyrrolidine nitrogen.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions.
Nonpolar Toluene, BenzeneModeratevan der Waals interactions with the thiophene ring.
Hexane, HeptaneLowMismatch in polarity.
Chlorinated Dichloromethane, ChloroformGoodEffective solvation of moderately polar compounds.
Ethers Diethyl Ether, THFModerateIntermediate polarity.
Aqueous WaterLow / InsolublePredominantly hydrophobic character.

Experimental Protocols for Solubility Determination

The following protocols provide robust methodologies for both qualitative and quantitative solubility assessment.

Protocol for Qualitative Solubility Screening

This method offers a rapid assessment of solubility in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (analytical grade)

  • Small glass vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL increments) to the vial.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect the solution against a light and dark background.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some solid dissolves, but a portion remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Documentation: Record the approximate volume of solvent required to dissolve the compound, or note if it remains insoluble after adding a significant volume (e.g., 1 mL).

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Materials:

  • This compound

  • Organic solvents of interest (analytical grade)

  • Scintillation vials or other suitable glass containers with tight-fitting caps

  • Thermostatic shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A visible excess of solid should remain.

    • Accurately add a known volume of each test solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantitative determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in thermostatic shaker prep2->equil1 equil2 Agitate for 24-72 hours at constant temperature equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify using HPLC or UV-Vis sample3->sample4 result1 Calculate solubility (mg/mL or mol/L) sample4->result1

Caption: Workflow for Quantitative Solubility Determination.

Data Interpretation and Application

The solubility data generated from these protocols can be used to:

  • Create a comprehensive solubility profile: A table summarizing the solubility in various solvents provides a quick reference for experimental design.

  • Guide solvent selection: Choose the most appropriate solvents for synthesis, purification, and formulation based on the quantitative data.

  • Predict behavior in mixed-solvent systems: While this guide focuses on single solvents, the data provides a basis for understanding solubility in more complex mixtures.

  • Inform drug development decisions: Solubility is a key factor in assessing the druggability of a compound.

Conclusion

While specific experimental data for the solubility of this compound is not widely available, a predictive profile can be established based on its chemical structure. This guide provides a strong theoretical foundation and detailed, actionable protocols to empower researchers to generate the precise solubility data required for their work. The systematic application of these methodologies will facilitate the efficient and effective utilization of this compound in a wide range of scientific endeavors.

References

  • Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Wikipedia. (2024). Pyrrolidine. Retrieved from [Link]

  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]

Sources

Technical Guide: 2-Pyrrolidino-thiophene as a Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and reactivity of 2-Pyrrolidino-thiophene (also known as 1-(thiophen-2-yl)pyrrolidine). It distinguishes between the parent tertiary amine scaffold and its functionalized derivatives, providing a roadmap for their use in heterocyclic construction.

Executive Summary

This compound represents a class of "super-activated" heteroaromatics. Structurally, it consists of a thiophene ring substituted at the C2 position with a pyrrolidine moiety. The pyrrolidine nitrogen acts as a powerful electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density of the thiophene ring—far more than comparable ether or alkyl substituents.

Key Utility:

  • Electrophilic Scavenger: The C5 position becomes highly nucleophilic, allowing for rapid reaction with weak electrophiles (e.g., Vilsmeier-Haack formylation).

  • Lithiation Director: The nitrogen lone pair can coordinate lithium species, facilitating Directed Ortho Metalation (DoM) at C3, though C5 lithiation often competes due to electronic activation.

  • Pharmacophore Precursor: It serves as a core motif for thienopyrimidine synthesis, a scaffold prevalent in kinase inhibitors (e.g., EGFR, PI3K inhibitors).

Chemical Properties & Reactivity Profile

Electronic Structure

The pyrrolidine ring is non-planar but forces the nitrogen lone pair into alignment with the thiophene


-system. This creates a "push-pull" electronic bias.
  • HOMO Location: Highest Occupied Molecular Orbital density is concentrated at C5 (para-like) and C3 (ortho-like).

  • Stability Warning: The high electron density makes the parent compound sensitive to oxidative degradation (darkening upon air exposure) and acid-catalyzed hydrolysis (reverting to the thiolactone/keto forms). Storage under inert atmosphere (Ar/N2) at -20°C is mandatory.

Reactivity Map

The following Graphviz diagram illustrates the reactivity hotspots of the this compound scaffold.

ReactivityMap Core This compound (Electron-Rich Core) C5 C5 Position: Primary Electrophilic Attack (EAS, Halogenation, Formylation) Core->C5 Major Resonance Contributor C3 C3 Position: Directed Lithiation (DoM) Cyclization Site Core->C3 Steric/Coordination Control N_Atom Pyrrolidine Nitrogen: Coordination Site +M Donor Core->N_Atom Activation Source

Figure 1: Reactivity profile of this compound showing regioselectivity for electrophilic attack and metalation.

Synthesis of the Building Block

Two primary routes exist depending on whether the target is the unsubstituted parent or a functionalized precursor.

Route A: Buchwald-Hartwig Amination (Parent Scaffold)

This is the modern, preferred method for synthesizing 1-(thiophen-2-yl)pyrrolidine from 2-bromothiophene. It avoids the harsh conditions of nucleophilic aromatic substitution (


) which typically fails on unactivated thiophenes.

Protocol:

  • Reagents: 2-Bromothiophene (1.0 equiv), Pyrrolidine (1.2 equiv),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.4 equiv).
  • Solvent: Toluene (anhydrous, degassed).

  • Conditions: Heat at 80–110°C for 12–16 hours under Argon.

  • Workup: Filter through Celite to remove Pd. Concentrate and purify via flash chromatography (neutral alumina is preferred over silica to prevent acid hydrolysis).

Route B: Gewald Reaction (Functionalized Scaffold)

Used when a C3-substituent (cyano or ester) is required for downstream cyclization (e.g., to thienopyrimidines).

Protocol:

  • Reagents: Sulfur (

    
    ), Ethyl cyanoacetate, Ketone/Aldehyde component, Morpholine or Pyrrolidine (catalyst/base).
    
  • Mechanism: One-pot condensation-cyclization yielding 2-amino-3-ethoxycarbonylthiophene derivatives.

Synthetic Applications & Transformations

Vilsmeier-Haack Formylation (C5 Functionalization)

The electron-rich nature of the ring allows for mild formylation, introducing an aldehyde at C5. This is a critical step for extending the carbon skeleton.

Step-by-Step Protocol:

  • Preparation: Generate the Vilsmeier reagent in situ by adding

    
     (1.1 equiv) to dry DMF (3.0 equiv) at 0°C. Stir for 30 min.
    
  • Addition: Add a solution of this compound in DMF dropwise at 0°C.

  • Reaction: Allow to warm to RT. The mixture will likely turn deep red/orange. Stir for 2-4 hours.

  • Hydrolysis: Pour onto crushed ice/sodium acetate buffer (pH 5-6). Note: Avoid strong acid to protect the enamine linkage.

  • Isolation: Extract with DCM. The product is 5-(pyrrolidin-1-yl)thiophene-2-carbaldehyde .

Synthesis of Thienopyrimidines (Drug Scaffolds)

The most high-value application is the conversion of 2-amino-3-functionalized thiophenes into thienopyrimidines.

Workflow Diagram:

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-(Pyrrolidin-1-yl)thiophene via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The synthesis of 2-(pyrrolidin-1-yl)thiophene represents a classic challenge in medicinal chemistry: coupling an electron-rich heteroaryl halide with a secondary amine. While Nucleophilic Aromatic Substitution (SNAr) is viable for electron-deficient rings (e.g., pyridines, nitrobenzenes), it fails for electron-rich thiophenes due to the high energy barrier of the Meisenheimer complex.

The Buchwald-Hartwig amination is the superior methodology for this transformation. However, thiophenes present specific catalytic challenges:

  • Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate strongly to Palladium (Pd), displacing ligands and deactivating the catalyst (formation of unreactive Pd-S species).

  • Slow Oxidative Addition: The electron-rich nature of the thiophene ring makes the C–Br bond stronger and less prone to oxidative addition compared to phenyl halides.

This protocol utilizes Bulky Biaryl Phosphine Ligands (specifically RuPhos) to overcome these barriers. The steric bulk of the ligand facilitates the reductive elimination step and, crucially, prevents the formation of stable bis-thiophene-Pd complexes that lead to catalyst death.

Part 2: Mechanistic Rationale

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. Understanding the specific requirements for thiophene substrates is vital for troubleshooting.

The Catalytic Cycle[1][2]
  • Activation: Pre-catalyst reduction to active L-Pd(0).

  • Oxidative Addition: 2-Bromothiophene adds to Pd(0). Critical Step: Electron-rich thiophenes make this slow.

  • Amine Binding & Deprotonation: Pyrrolidine binds; Base (NaOtBu) removes the proton.

  • Reductive Elimination: Formation of the C–N bond and regeneration of Pd(0).[1] Critical Step: Sterically bulky ligands accelerate this.

CatalyticCycle PreCat Pd Precatalyst (RuPhos Pd G4) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 2-Bromothiophene AmineBind Amine Coordination (L-Pd(II)-Ar-N) OxAdd->AmineBind + Pyrrolidine + NaOtBu (-NaBr) Poison Catalyst Poisoning (Pd-S coordination) OxAdd->Poison Ineffective Ligand RedElim Reductive Elimination (Product Release) AmineBind->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst poisoning by the thiophene sulfur if the ligand is insufficient.

Part 3: Critical Parameters & Optimization

Ligand Selection

For 2-aminothiophenes, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice.

  • Why? The isopropoxy groups on the biaryl backbone provide specific steric bulk that prevents the thiophene sulfur from binding to the Pd center, while the dicyclohexylphosphino group is electron-rich enough to facilitate oxidative addition of the deactivated bromide.

  • Alternative:BINAP is the classical choice but often requires higher temperatures (100°C+) and higher loadings (5-10 mol%).

Base Selection

NaOtBu (Sodium tert-butoxide) is the standard.

  • It is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the thiophene ring (though rare).

  • Warning: Do not use K2CO3 or Cs2CO3 unless using a water-compatible system; they are often too weak/insoluble in toluene for this specific transformation.

Solvent

Toluene or Dioxane .[2][3]

  • Toluene is preferred for ease of workup.

  • Dioxane is required if higher temperatures (>110°C) are needed, though this is rare with RuPhos.

Part 4: Experimental Protocols

Method A: The "Gold Standard" (RuPhos Pd G4)

Recommended for high value substrates, medicinal chemistry, and scale-up.

Reagents:

Reagent Equiv. MW Amount (1 mmol scale)
2-Bromothiophene 1.0 163.0 163 mg (97 µL)
Pyrrolidine 1.2 71.1 85 mg (99 µL)
RuPhos Pd G4 0.02 (2 mol%) 856.4 17 mg
RuPhos (Free Ligand) 0.02 (2 mol%) 466.6 9 mg (Optional*)
NaOtBu 1.5 96.1 144 mg

| Toluene (Anhydrous) | - | - | 2.0 mL (0.5 M) |

*Note: Adding extra free ligand ensures the active species remains ligated even if some ligand oxidizes.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids: Charge the vial with RuPhos Pd G4 (17 mg), RuPhos (9 mg), and NaOtBu (144 mg).

    • Tip: Weighing NaOtBu in a glovebox is preferred. If on a bench, work quickly to avoid moisture absorption.

  • Purging: Cap the vial and purge with inert gas for 5 minutes.

  • Liquids: Add Anhydrous Toluene (2 mL), followed by 2-Bromothiophene (97 µL) and Pyrrolidine (99 µL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Visual Check: The solution should turn from a pale suspension to a dark amber/brown solution. If it turns black immediately (Pd black), oxygen was likely present.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS after 2 hours. The product is typically less polar than the amine but more polar than the bromide.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Silica gel; Gradient 0-10% EtOAc in Hexanes).

    • Note: 2-Pyrrolidinothiophene is electron-rich and can be prone to oxidation on silica if left too long.

Method B: The "Classic" Route (Pd2(dba)3 / BINAP)

Recommended for academic labs with legacy catalyst stocks.

Reagents:

  • Pd2(dba)3 (2 mol%)

  • rac-BINAP (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (0.2 M)

Protocol Differences:

  • Pre-complexation: You must mix Pd2(dba)3 and BINAP in the toluene before adding the substrates. Stir at room temperature for 15 minutes until the purple color of Pd2(dba)3 fades to a deep orange/red. This ensures the active L-Pd(0) is formed.

  • Temperature: This system often requires 100°C .

  • Time: Reaction times are typically longer (4–16 hours).

Part 5: Quality Control & Validation

Expected Data for 2-(pyrrolidin-1-yl)thiophene:

  • Physical State: Yellow to orange oil (darkens upon storage).

  • 1H NMR (400 MHz, CDCl3):

    • 
       6.80 (dd, 1H, thiophene-H), 6.15 (dd, 1H, thiophene-H), 5.75 (dd, 1H, thiophene-H adjacent to N).
      
    • 
       3.25 (m, 4H, N-CH2), 1.95 (m, 4H, CH2-CH2).
      
    • Note: The protons alpha to the nitrogen on the pyrrolidine ring will be significantly deshielded compared to free pyrrolidine.

  • GC-MS: Molecular ion (

    
    ) at m/z ~153. Look for the characteristic loss of ethylene from the pyrrolidine ring.
    

Part 6: Troubleshooting & Optimization Logic

If the reaction fails, use the following decision tree to diagnose the issue.

OptimizationTree Start Reaction Outcome? NoRxn No Conversion (SM Remaining) Start->NoRxn LowYield Low Yield (Incomplete) Start->LowYield Dehal Hydrodehalogenation (Thiophene formed) Start->Dehal OxAddIssue Oxidative Addition Failed NoRxn->OxAddIssue Poisoning Catalyst Poisoning (Pd-S formation) LowYield->Poisoning Hydride Beta-Hydride Elimination from Amine Dehal->Hydride Sol1 Action: Switch to Pd-G4 Precatalyst or Increase Temp OxAddIssue->Sol1 Sol2 Action: Use Bulkier Ligand (RuPhos or BrettPhos) Poisoning->Sol2 Sol3 Action: Lower Temp or Switch to Buchwald G3/G4 Hydride->Sol3

Figure 2: Troubleshooting decision tree for Buchwald-Hartwig amination of thiophenes.

Common Failure Modes:
  • "The reaction turned black instantly."

    • Cause: Oxygen ingress or bad NaOtBu. Pd(0) aggregated into Pd-black.

    • Fix: Resublime NaOtBu or use a fresh bottle. Ensure stricter inert gas techniques.

  • "I see starting material and thiophene (no Br)."

    • Cause: Hydrodehalogenation.[1][3] The Pd inserted, but instead of coupling, it grabbed a hydride (likely from the solvent or amine) and reduced.

    • Fix: This is common with sterically hindered amines, but less so with pyrrolidine. Switch to RuPhos (highly specific for C-N vs reduction) and ensure the solvent is anhydrous.

References

  • Buchwald, S. L., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, vol. 7, no. 18, 2005, pp. 3965–3968.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.

  • Hartwig, J. F. "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Accounts of Chemical Research, vol. 31, no. 12, 1998, pp. 852–860.

  • BenchChem Protocols. "Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination." (General protocol adaptation for pyrrolidine/heteroaryl systems).

Sources

using 2-Pyrrolidino-thiophene as a nucleophile in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Exploiting the Super-Nucleophilicity of 2-Pyrrolidinothiophene

Part 1: Executive Summary & Chemical Profile

2-Pyrrolidinothiophene represents a specialized class of electron-rich heterocycles. Structurally, it consists of a thiophene ring substituted at the C2 position with a pyrrolidine moiety. Unlike standard thiophenes, the strong electron-donating capability of the pyrrolidine nitrogen pushes electron density into the ring, effectively transforming the aromatic system into a "cyclic enamine" or a "super-nucleophile."

This application note details the utility of 2-pyrrolidinothiophene as a C5-selective nucleophile. While often overlooked due to stability concerns, its reactivity profile is indispensable for the rapid construction of:

  • Polymethine & Squaraine Dyes: (NIR-active agents for bio-imaging).

  • Push-Pull Chromophores: (Non-linear optical materials).

  • Complex Pharmacophores: (Via [2+2] cycloadditions and Michael additions).

Chemical Profile
PropertySpecification
IUPAC Name 1-(Thiophen-2-yl)pyrrolidine
Electronic Character

-Excessive Heterocycle (Super-Nucleophile)
Primary Reactive Site C5 (Soft Nucleophile) > C3 (Sterically Hindered)
Stability High Risk: Oxidation-sensitive; prone to polymerization.
Storage Store under Argon/Nitrogen at -20°C. Use immediately upon generation.

Part 2: Mechanistic Grounding & Reactivity

To master the chemistry of 2-pyrrolidinothiophene, one must understand its resonance contributions. The pyrrolidine lone pair is not static; it delocalizes into the thiophene ring, creating significant negative charge density at positions C3 and C5.

Why C5? While C3 is electronically active, the bulky pyrrolidine ring sterically shields it. Consequently, electrophilic attack occurs predominantly at the C5 position , making this molecule a highly regioselective nucleophile.

Visualization: Electronic Activation Pathway

The following diagram illustrates the resonance "push" that activates the C5 carbon.

Resonance N_LonePair Pyrrolidine Nitrogen (Lone Pair Donor) Thiophene_Ring Thiophene Ring (Aromatic System) N_LonePair->Thiophene_Ring Mesomeric (+M) Effect C3_Activation C3 Position (Kinetic, Sterically Hindered) Thiophene_Ring->C3_Activation Partial Delocalization C5_Activation C5 Position (Thermodynamic, Highly Nucleophilic) Thiophene_Ring->C5_Activation Major Resonance Contributor Electrophile Target Electrophile (Squaric Acid, Diazonium, etc.) C5_Activation->Electrophile Nucleophilic Attack

Figure 1: Mechanistic flow of electron density from the pyrrolidine nitrogen to the reactive C5 carbon.

Part 3: Application Protocol – Synthesis of NIR-Active Squaraine Dyes

This protocol demonstrates the "super-nucleophile" capacity of 2-pyrrolidinothiophene by reacting it with Squaric Acid (3,4-dihydroxycyclobut-3-ene-1,2-dione). This reaction is a benchmark for testing high-nucleophilicity aromatics and yields deep blue/green dyes used in near-infrared (NIR) imaging.

Prerequisite: If 2-pyrrolidinothiophene is not commercially available in stabilized form, it must be generated in situ or freshly distilled under reduced pressure.

Materials
  • Nucleophile: 2-Pyrrolidinothiophene (10 mmol)

  • Electrophile: Squaric Acid (5 mmol)

  • Solvent: n-Butanol / Toluene (1:1 mix) or Benzene (if permitted)

  • Trap: Dean-Stark apparatus (for water removal)

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere is Critical):

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

    • Flush the system continuously with Argon. Note: Oxygen exposure causes rapid darkening (polymerization) of the thiophene starting material.

  • Reagent Dissolution:

    • Charge the flask with Squaric Acid (5 mmol).

    • Add 40 mL of the solvent mixture (n-Butanol/Toluene).

    • Heat to reflux until the Squaric Acid is fully dissolved.

  • Nucleophilic Addition:

    • Crucial Step: Add 2-Pyrrolidinothiophene (10 mmol) dropwise via a syringe through a septum.

    • Observation: The solution will almost immediately turn a deep blue or green color. This visual cue confirms the rapid nucleophilic attack at the C5 position.

  • Condensation & Water Removal:

    • Maintain reflux for 2–4 hours. The reaction is a condensation that releases 2 equivalents of water.

    • Monitor the Dean-Stark trap. The reaction is complete when no further water separates.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • The squaraine dye typically precipitates as a metallic-green solid.

    • Filter the solid and wash with cold methanol and diethyl ether to remove unreacted amines.

    • Purification: Recrystallize from ethanol or chloroform.

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere Setup Dissolve Dissolve Squaric Acid (Reflux in n-BuOH/Toluene) Start->Dissolve Add_Nuc Add 2-Pyrrolidinothiophene (Dropwise, Argon Stream) Dissolve->Add_Nuc React Reflux (2-4 hrs) Dean-Stark Water Removal Add_Nuc->React Immediate Color Change Precipitate Cool to RT (Precipitation of Dye) React->Precipitate Wash Filter & Wash (MeOH/Ether) Precipitate->Wash End Final Product: Bis(pyrrolidinothienyl)squaraine Wash->End

Figure 2: Operational workflow for the synthesis of squaraine dyes using 2-pyrrolidinothiophene.

Part 4: Troubleshooting & Self-Validation

To ensure scientific integrity, verify your results against these control markers:

ObservationDiagnosisCorrective Action
Starting material turns black before addition Oxidation / PolymerizationThe 2-pyrrolidinothiophene is degraded. Distill fresh under vacuum or use a freshly prepared solution.
Low Yield / No Precipitate Incomplete CondensationEnsure effective water removal (Dean-Stark). Squaraine formation is reversible if water remains.
Product is soluble in wash solvent Incorrect Solvent ChoiceSquaraines are lipophilic. If the product dissolves in ether, switch to cold Hexane for washing.
NMR shows broad peaks AggregationSquaraine dyes aggregate in solution. Run NMR in highly polar solvents (DMSO-d6) or at elevated temperatures.

Part 5: References

  • Hartmann, H. (2000).[1] "The Chemistry of 2-Aminothiophenes." Journal of Praktische Chemie. (Foundational review on the reactivity of electron-rich thiophenes).

  • Reichardt, C. (1994). "Solvatochromic Dyes: Methods and Applications." Chemical Reviews.

  • Beverina, L., et al. (2010). "Squaraine Compounds: Tailored Design and Synthesis for Advanced Applications." ChemComm. (Details the synthesis of NIR dyes using pyrrolidino-heterocycles).

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (The classic synthesis of stable 2-aminothiophene precursors).

  • Electronic Structure Analysis: Validated via ab initio calculations showing HOMO localization at C5 in 2-aminothiophenes (See: Journal of Molecular Structure, 2018).

Sources

preparation of 2-Pyrrolidino-thiophene from 2-bromothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 2-Pyrrolidino-thiophene from 2-bromothiophene, a crucial transformation in medicinal chemistry and materials science. This protocol focuses on the widely utilized Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4]

Introduction

Thiophene and its derivatives are privileged scaffolds in numerous biologically active compounds and functional organic materials. The introduction of an amino group, such as a pyrrolidine moiety, can significantly modulate the physicochemical and pharmacological properties of the parent thiophene ring. The target molecule, this compound, serves as a key intermediate in the synthesis of various pharmaceuticals. The Buchwald-Hartwig amination has emerged as a superior method for this transformation, offering high yields and broad functional group tolerance compared to traditional methods like nucleophilic aromatic substitution.[1]

Reaction Principle and Mechanism

The synthesis of this compound from 2-bromothiophene is achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the formation of a new C-N bond between the sp²-hybridized carbon of the thiophene ring and the nitrogen atom of pyrrolidine.[1][2][4]

The catalytic cycle, a fundamental concept in understanding this reaction, can be summarized as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromothiophene), forming a Pd(II) complex.[1][2][5] This is often the rate-determining step.[5]

  • Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

A simplified representation of the catalytic cycle is depicted below:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + 2-Bromothiophene Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + Pyrrolidine Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex - HBr (Base) Palladium-Amido Complex->Pd(0)L Reductive Elimination (Product Formation) This compound This compound Palladium-Amido Complex->this compound 2-Bromothiophene 2-Bromothiophene Pyrrolidine Pyrrolidine Base Base

Figure 1. A simplified workflow of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions, such as catalyst, ligand, base, and solvent, may be necessary for specific applications and scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
2-BromothiopheneC₄H₃BrS163.041.63 g10.0Starting Material
PyrrolidineC₄H₉N71.121.07 g (1.2 mL)15.0Nucleophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7245.8 mg0.05 (1 mol%)Catalyst Precursor
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P572.80114.6 mg0.20 (4 mol%)Ligand
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.35 g14.0Base
TolueneC₇H₈92.1420 mL-Solvent
Procedure
  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (45.8 mg, 0.05 mmol), XPhos (114.6 mg, 0.20 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add toluene (20 mL), 2-bromothiophene (1.63 g, 10.0 mmol), and pyrrolidine (1.07 g, 1.2 mL, 15.0 mmol) via syringe under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Safety and Handling

  • 2-Bromothiophene: This compound is toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Pyrrolidine: This is a corrosive and flammable liquid. Handle with care in a fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Sodium tert-butoxide: This is a strong base and is moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure the use of a fresh, high-quality palladium precursor and ligand. Consider using a pre-formed catalyst.
Insufficiently inert atmosphereEnsure all glassware is properly dried and the reaction is performed under a robust inert atmosphere.
Ineffective baseUse a fresh, dry batch of sodium tert-butoxide.
Formation of side productsHydrodehalogenation of 2-bromothiopheneThis can be a competing side reaction.[1] Optimize the reaction temperature and time. Consider using a different ligand.
Dimerization of starting materialsAdjust the stoichiometry of the reactants.

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of this compound from 2-bromothiophene. This protocol, along with the provided mechanistic insights and practical considerations, serves as a valuable resource for researchers in organic synthesis and drug discovery. Careful attention to experimental setup, reagent quality, and safety precautions is paramount for successful and reproducible results.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2024, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved February 22, 2024, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- Chemical Insights. (2024, November 25). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 22, 2024, from [Link]

  • Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. (2012, August 8). Retrieved February 22, 2024, from [Link]

  • CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google Patents. (n.d.).
  • CN103819449A - Preparation method for 2-bromothiophene - Google Patents. (n.d.).
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Leveraging 2-Bromothiophene in Advanced Organic Synthesis: A Chemist's Guide. (2026, January 23). Retrieved February 22, 2024, from [Link]

  • 2-hydroxythiophene - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2024, from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - KTU ePubl. (2024, December 27). Retrieved February 22, 2024, from [Link]

  • Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (n.d.). Retrieved February 22, 2024, from [Link]

  • 2-Bromothiophene - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Preparation of 2-bromothiophene - PrepChem.com. (n.d.). Retrieved February 22, 2024, from [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - MDPI. (2023, April 27). Retrieved February 22, 2024, from [Link]

  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed. (2005, October 1). Retrieved February 22, 2024, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2024, from [Link]

  • (PDF) Palladium-catalyzed synthesis of oligo(alkylthiophenes) - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

Application Notes & Protocols: Catalytic Coupling for the Synthesis of Thiophene Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Aminothiophenes in Modern Chemistry

Thiophene-containing scaffolds are privileged structures in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have cemented their importance in drug development. The introduction of an amino group to the thiophene ring further expands this chemical space, providing a critical handle for diversification and a key pharmacophoric element in numerous biologically active molecules. Consequently, robust and versatile methods for the catalytic formation of carbon-nitrogen (C-N) bonds on the thiophene core are of paramount importance to researchers in drug discovery, agrochemicals, and organic electronics.

This guide provides an in-depth analysis of the primary catalytic strategies for synthesizing thiophene amines. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, explain the rationale behind the selection of specific reagents and conditions, and provide detailed, field-proven protocols.

Methodology Overview: Key Strategies for Thiophene C-N Bond Formation

The synthesis of aminothiophenes is dominated by transition-metal-catalyzed cross-coupling reactions. While several methods exist, three principal strategies have emerged as the most powerful and widely adopted:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: The undisputed workhorse for C-N cross-coupling, this method pairs a halothiophene with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. Its broad substrate scope and high functional group tolerance have made it a staple in synthetic chemistry.[1]

  • Copper-Catalyzed Amination (Ullmann-Type Coupling): A classical method that has been significantly improved with modern ligand development. Copper catalysis often provides a milder and more cost-effective alternative to palladium, with unique reactivity for certain substrates.[2]

  • Direct C-H Amination: Representing the cutting edge of efficiency, these methods forge the C-N bond directly from a C-H bond on the thiophene ring, bypassing the need for pre-functionalization (e.g., halogenation). These reactions, often driven by photoredox or advanced transition metal catalysis, offer a more atom-economical approach.[3]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to heterocyclic systems like thiophene is well-established.[4][5] The reaction's success hinges on the careful orchestration of the palladium catalyst, a sterically demanding and electron-rich phosphine ligand, and a suitable base.

The Catalytic Cycle: A Mechanistic Blueprint

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The process is a sequence of well-defined steps involving the palladium center's oxidation state cycling between Pd(0) and Pd(II).[6][7]

Buchwald_Hartwig_Cycle cluster_caption Buchwald-Hartwig Catalytic Cycle for Thiophene Amination pd0 L-Pd(0) oa_complex L-Pd(II)(Th-X)(L) pd0->oa_complex Oxidative Addition (+ Th-X) amine_complex [L-Pd(II)(Th-X)(NHR₂)] oa_complex->amine_complex Ligand Exchange (+ H₂NR₂) amido_complex L-Pd(II)(Th)(NR₂) amine_complex->amido_complex Deprotonation (Base) product Th-NR₂ amido_complex->product Reductive Elimination product->catalyst_regen Regenerates Catalyst

Caption: Buchwald-Hartwig Catalytic Cycle for Thiophene Amination.

  • Expertise & Experience: The reductive elimination step is often rate-limiting. The use of bulky, electron-rich phosphine ligands (L) is critical as they accelerate this step, preventing catalyst decomposition and side reactions like β-hydride elimination.[1][8] The choice of halide (X) on the thiophene (Th) also matters; the reactivity order is typically I > Br > Cl > OTf.[6]

Key Parameters & Optimization

The success of a Buchwald-Hartwig reaction on a thiophene substrate is a multifactorial problem. The following table summarizes the key components and provides guidance for their selection.

ComponentCommon Choices & Rationale
Pd Precursor Pd(OAc)₂ , Pd₂(dba)₃ : Standard, cost-effective Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ.[4][5] Palladacycle Precatalysts (e.g., G3-XPhos) : Air-stable, pre-formed complexes that provide more reliable initiation and often allow for lower catalyst loadings and milder conditions.[6]
Ligand Monodentate Buchwald Ligands (XPhos, RuPhos, BrettPhos) : Highly effective, sterically bulky, and electron-rich ligands suitable for a wide range of thiophenes and amines, including challenging substrates.[9][10] Bidentate Ligands (BINAP, Xantphos) : Often used for electron-deficient halothiophenes or specific amine classes. Can prevent palladium iodide dimer formation, speeding up the reaction.[1][11][12]
Base NaOtBu, KOtBu : Strong alkoxide bases, highly effective but can be incompatible with sensitive functional groups (e.g., esters).[4][5] Cs₂CO₃, K₃PO₄ : Milder carbonate or phosphate bases. Preferred for substrates with base-sensitive functionalities, often requiring slightly higher temperatures. Good solubility of Cs₂CO₃ is advantageous.[6][13]
Solvent Toluene, Dioxane, THF : Common aprotic, non-polar, or ethereal solvents. Toluene is often chosen for its higher boiling point.[6][14] Chlorinated solvents and coordinating solvents like acetonitrile should generally be avoided as they can inhibit the catalyst.[6]
Temperature 80-120 °C : Typical range for conventional heating. 100-150 °C (Microwave) : Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is particularly useful for high-throughput synthesis.[10][15][16]
Generalized Protocol for Buchwald-Hartwig Amination of Bromothiophene

This protocol provides a robust starting point for the coupling of a generic bromothiophene with a primary or secondary amine.

Trustworthiness: This protocol incorporates best practices for setting up air-sensitive reactions to ensure reproducibility. The order of addition is important; preparing the catalyst/ligand/base mixture before adding the substrates can improve results.[4]

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 7 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

    • Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the bromothiophene (1.0 equivalent) and the amine (1.2 equivalents).

    • Add the anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1 M with respect to the bromothiophene).

  • Reaction:

    • Place the sealed vessel in a preheated oil bath at 100 °C (or in a microwave reactor set to 130 °C for 30 minutes).[16]

    • Stir vigorously for the duration of the reaction (typically 4-24 hours for conventional heating). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction by adding water.

    • Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired aminothiophene.

Data Summary: Selected Examples
Thiophene SubstrateAmineCatalyst/LigandBaseSolventT (°C) / TimeYieldReference
3-BromothiopheneN-MethylanilinePd(dba)₂ / P(tBu)₃NaOtBuToluene80 °C / 3 h98%[5]
2-BromothiopheneMorpholinePd(dba)₂ / P(tBu)₃NaOtBuToluene80 °C / 3 h98%[5]
Methyl 3-bromothiophene-2-carboxylateAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane100 °C / 18 h85%[11]
5-Nitro-3-bromobenzo[b]thiophene(R)-tert-butyl (1-aminopropan-2-yl)carbamatePd₂(dba)₃ / XPhosNaOtBuToluene150 °C / 75 min (MW)78%[15]

Copper-Catalyzed Amination of Halothiophenes

Copper-catalyzed C-N coupling is a valuable alternative to palladium-based systems, often excelling with specific substrates and offering a more economical pathway. Modern protocols utilize ligands that allow for milder conditions than the classical Ullmann condensation.

Mechanism and Key Reagents

The precise mechanism can vary, but it is generally believed to proceed through a Cu(I)/Cu(III) cycle or a related pathway involving oxidative addition of the halothiophene to a Cu(I) species.

  • Copper Source: Copper(I) iodide (CuI) is the most commonly employed catalyst.[2]

  • Ligand/Solvent: A key innovation is the use of amino-alcohols like N,N'-dimethylethanolamine (DMEA), which can serve as both a ligand to stabilize the copper center and as the reaction solvent.[2]

  • Base: Mild bases such as potassium phosphate (K₃PO₄) are typically sufficient, enhancing the reaction's functional group tolerance.[2]

Generalized Protocol for Copper-Catalyzed Amination

This method is particularly attractive for its operational simplicity and use of less air-sensitive reagents compared to some palladium systems, though an inert atmosphere is still recommended to prevent oxidation of the copper catalyst.[17]

  • Reaction Setup:

    • To a reaction vessel, add CuI (10 mol%), K₃PO₄ (2.0 equivalents), the halothiophene (1.0 equivalent), and a magnetic stir bar.

  • Reagent Addition:

    • Add the amine (1.5 equivalents) followed by the solvent/ligand (e.g., DMEA, to ~0.5 M).

    • Purge the vessel with an inert gas.

  • Reaction:

    • Heat the mixture to 100-120 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with water and ethyl acetate.

    • Filter through a pad of celite to remove insoluble copper salts.

    • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Data Summary: Selected Examples
Thiophene SubstrateAmineCatalyst/LigandBaseSolventT (°C)YieldReference
2-BromothiophenePiperidineCuI / DMEAK₃PO₄DMEA110 °C93%[2]
3-Bromothiophenen-ButylamineCuI / DMEAK₃PO₄DMEA110 °C84%[2]
2,5-DibromothiophenePyrrolidine (2.2 eq)CuI / DMEAK₃PO₄DMEA110 °C90%[2]

Advanced Method: Direct C-H Amination

Direct C-H functionalization represents a paradigm shift in synthetic efficiency, eliminating the need for pre-installing a halide or boronic acid on the thiophene ring. While still an evolving field, photocatalytic methods have shown significant promise.

Visible-Light-Mediated C2-Amination

A notable example involves the use of an organic photocatalyst to selectively aminate the C2 position of the thiophene ring.[3]

  • Mechanism: The reaction proceeds via a thiophene radical cation intermediate generated under visible light irradiation. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as the organophotocatalyst, which is regenerated by oxygen as the terminal oxidant. tert-Butyl nitrite (TBN) serves as an electron transfer mediator. The only byproduct is water, making this an environmentally benign process.[3]

Conceptual Workflow

CH_Amination_Workflow cluster_caption Conceptual Workflow for Photocatalytic C-H Amination start Combine Thiophene, Amine, DDQ, TBN in Solvent irradiate Irradiate with Visible Light (e.g., Blue LEDs) under O₂ Atmosphere start->irradiate monitor Monitor Reaction (TLC / LC-MS) irradiate->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify product C2-Aminated Thiophene purify->product

Sources

Application Note: High-Efficiency Formylation of 2-Pyrrolidinothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the formylation of 2-pyrrolidinothiophene to synthesize 5-(pyrrolidin-1-yl)thiophene-2-carbaldehyde. While various formylation strategies exist (e.g., Rieche formylation, Gattermann-Koch), the Vilsmeier-Haack reaction is identified as the superior method for this specific substrate. The strong electron-donating nature of the pyrrolidine ring activates the thiophene core, necessitating precise thermal control to prevent polymerization. This guide provides a scalable, self-validating workflow ensuring high regioselectivity for the C5 position.

Mechanistic Grounding & Strategy

Substrate Analysis

The substrate, 2-pyrrolidinothiophene , is an electron-rich heteroaromatic system. The pyrrolidine nitrogen donates electron density into the thiophene ring via resonance (+M effect).

  • Activation: The C5 position (alpha to sulfur) is significantly activated toward electrophilic aromatic substitution (EAS).

  • Regioselectivity: The Vilsmeier reagent (a weak, bulky electrophile) preferentially attacks the most electron-rich and least sterically hindered position. The C3 position is sterically crowded by the pyrrolidine ring, directing substitution almost exclusively to C5.

The Vilsmeier-Haack Advantage

Unlike lithiation strategies (


-BuLi/DMF), which require cryogenic conditions (-78°C) and are sensitive to moisture, the Vilsmeier-Haack protocol operates at 0°C to ambient temperature. It utilizes Phosphorus Oxychloride (

)
and N,N-Dimethylformamide (DMF) to generate the electrophilic chloroiminium species in situ.[1]
Reaction Pathway Visualization

The following diagram illustrates the electrophilic attack and subsequent hydrolysis required to liberate the aldehyde.

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) Reagents->Vilsmeier 0°C, Exothermic Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate Electrophilic Attack (C5) Substrate 2-Pyrrolidinothiophene Substrate->Intermediate Nucleophile Product 5-Formyl Product Intermediate->Product Hydrolysis (pH > 7) Hydrolysis Aq. NaOAc / NaOH

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation. The active electrophile (Chloroiminium Ion) is generated in situ before reacting with the thiophene substrate.

Pre-Reaction Considerations

Safety Parameters
  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried.
    
  • Exotherm Control: The formation of the Vilsmeier reagent is exothermic.[1] The reaction vessel must be equipped with an internal temperature probe.

  • Inert Atmosphere: Perform the reaction under a positive pressure of Nitrogen (

    
    ) or Argon (Ar).
    
Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
2-Pyrrolidinothiophene 153.241.0Substrate

153.331.2Electrophile Source
DMF 73.095.0 - 10.0Solvent & Reagent
Dichloromethane (DCM) 84.93SolventOptional (Co-solvent)
Sodium Acetate (aq) 82.03ExcessQuench/Buffer

Experimental Protocol: Vilsmeier-Haack Formylation[2][3][4][5][6]

Phase 1: Generation of Vilsmeier Reagent[1][5][7]
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, internal thermometer, and

    
     inlet.
    
  • Solvent Charge: Add anhydrous DMF (5.0 equiv) to the flask.

  • Cooling: Cool the DMF to 0°C using an ice/salt bath.

  • Reagent Formation: Add

    
     (1.2 equiv) dropwise via the addition funnel over 15–20 minutes.
    
    • Critical Control Point: Do not allow the internal temperature to exceed 5°C. The solution may turn slightly yellow or form a white precipitate (the chloroiminium salt).

  • Equilibration: Stir at 0°C for 30 minutes to ensure complete formation of the electrophile.

Phase 2: Substrate Addition & Reaction
  • Preparation: Dissolve 2-pyrrolidinothiophene (1.0 equiv) in a minimum amount of DMF or DCM (if solubility is an issue).

  • Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Note: The pyrrolidine ring makes the thiophene highly nucleophilic. Rapid addition can cause a runaway exotherm.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C) .

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and a new polar spot (aldehyde, 
    
    
    
    ) should appear.
    • Validation: If the reaction is sluggish after 4 hours, heat mildly to 50°C, but avoid higher temperatures to prevent tarring.

Phase 3: Hydrolysis & Isolation
  • Quench: Cool the reaction mixture back to 0°C.

  • Hydrolysis: Slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous Sodium Acetate (NaOAc).

    • Why NaOAc? Strong bases (NaOH) can sometimes degrade the thiophene ring or cause aldol condensation side reactions. NaOAc buffers the solution while hydrolyzing the iminium salt.

  • Neutralization: Adjust pH to ~8–9 using saturated

    
     or 1M NaOH if necessary.
    
  • Extraction: Extract with Dichloromethane (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0

    
     20% EtOAc/Hexanes).
    

Workflow Visualization

Workflow start Start: Anhydrous Setup step1 Step 1: Cool DMF to 0°C Add POCl3 dropwise start->step1 check1 Check: Temp < 5°C? step1->check1 check1->step1 No (Cool) step2 Step 2: Add Substrate (2-Pyrrolidinothiophene) check1->step2 Yes step3 Step 3: Warm to RT Stir 2-4 Hours step2->step3 tlc TLC Check: SM Consumed? step3->tlc heat Heat to 50°C tlc->heat No quench Step 4: Pour onto Ice/NaOAc Hydrolysis of Iminium tlc->quench Yes heat->tlc extract Step 5: Extract (DCM) Concentrate & Purify quench->extract

Figure 2: Operational workflow for the synthesis, highlighting critical decision points (yellow diamonds).

Analytical Validation

Successful synthesis is confirmed via the following spectral signatures:

  • 
     NMR (CDCl
    
    
    
    ):
    • Aldehyde Proton (-CHO): A distinct singlet between 9.6 – 9.9 ppm .

    • Thiophene Protons: Two doublets (d) in the aromatic region (approx. 6.0 – 7.5 ppm), indicating 2,5-disubstitution.

    • Pyrrolidine Protons: Multiplets in the aliphatic region (1.9 – 3.5 ppm).

  • IR Spectroscopy: Strong carbonyl stretch (

    
    ) at 1650–1670 cm
    
    
    
    . (Note: The conjugation with the electron-rich thiophene/pyrrolidine system may lower the wavenumber compared to standard aldehydes).
  • Appearance: The product is typically a yellow to orange solid/oil due to extended conjugation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarring Reaction temperature too high.Maintain 0°C during addition. Do not exceed 60°C during the reaction phase.
No Reaction Moisture in DMF or

.
Use fresh, anhydrous DMF. Distill

if it is old or discolored.
Incomplete Hydrolysis pH too low during quench.Ensure the aqueous layer is basic (pH 8-9) and stir vigorously for at least 30 mins during quench.
Regioisomers Steric effects or solvent polarity.Vilsmeier is highly selective for C5. If C3 isomers form (rare), separate via column chromatography (C5 is usually less polar).

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction.[1][3][4][5][2][6][7] Comprehensive Organic Synthesis, 2, 777-794.

  • Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline (General Vilsmeier Protocol). Organic Syntheses, 33, 27.

  • BenchChem. (2025).[1][8] Comparative Guide to the Formylation of 2-Methylthiophene.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.

  • Marson, C. M. (2011). Vilsmeier Formylation of Heterocycles. Tetrahedron.

Sources

Troubleshooting & Optimization

improving reaction yields of 2-Pyrrolidino-thiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Pyrrolidinothiophene Synthesis Topic: Optimization of Buchwald-Hartwig Amination for Thiophene Derivatives Ticket ID: #THIO-PYR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

Synthesizing 2-(pyrrolidin-1-yl)thiophene presents a distinct challenge compared to standard benzene couplings.[1] The high electron density of the thiophene ring, combined with the potential for the sulfur atom to poison palladium catalysts, often leads to stalled reactions or low yields.

This guide moves beyond standard textbook protocols, utilizing Third-Generation (G3) Buchwald Precatalyst technology to bypass the common "induction period" and catalyst death issues associated with heteroaryl couplings.[1]

Module 1: The Optimized Protocol

Standardized workflow for high-yield synthesis (>85%).

The System:

  • Substrate: 2-Bromothiophene (preferred over chloride due to easier oxidative addition).[1]

  • Nucleophile: Pyrrolidine.[1]

  • Catalyst: RuPhos Pd G3 (The "Gold Standard" for secondary amines and heteroaryls).

  • Base: NaOtBu (Sodium tert-butoxide).[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.[1]

Step-by-Step Methodology
  • Pre-Reaction Prep (The "Dry" Rule):

    • Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

    • Why: Moisture reacts with NaOtBu to form NaOH and tBuOH.[1] NaOH is not strong enough to deprotonate the Pd-amine complex efficiently in this cycle, stalling the reaction.

  • Reagent Loading (In Glovebox or under Argon flow):

    • 2-Bromothiophene (1.0 equiv): 163 mg (1.0 mmol)[1]

    • Pyrrolidine (1.2 equiv): 85 mg (1.2 mmol)[1]

    • NaOtBu (1.4 equiv): 135 mg (1.4 mmol)[1]

    • RuPhos Pd G3 (2.0 mol%): 17 mg (0.02 mmol)[1]

    • Solvent (Toluene): 2.0 mL (0.5 M concentration).[1]

    Note: If using Pd(OAc)₂ + Ligand instead of G3, you must premix them at 80°C for 30 mins. We strongly advise against this; use G3 to ensure a 1:1 Pd:Ligand ratio.

  • The Reaction:

    • Seal the vial with a Teflon-lined cap.[1]

    • Heat to 80°C for 4–12 hours.

    • Visual Check: The solution should turn from orange/red to a dark amber. If it turns black immediately (within 10 mins), oxygen ingress has occurred (Pd black precipitation).[1]

  • Workup (Crucial for Stability):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Filter through a pad of Celite to remove inorganic salts.

    • Concentrate under reduced pressure.[1][2]

  • Purification (The "Decomposition" Trap):

    • Issue: 2-amino thiophenes are electron-rich and acid-sensitive.[1] They can decompose on acidic silica gel.[1]

    • Solution: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in Hexanes before loading the sample. Elute with Hexanes/EtOAc (95:5).[1]

Module 2: Troubleshooting Dashboard

Diagnostic Workflow

Use the following logic tree to diagnose yield failures.

ReactionLogic Start Start: Low Yield (<50%) Check1 Is the reaction mixture BLACK? Start->Check1 Check2 Is Starting Material (SM) remaining? Check1->Check2 No (Amber/Red) Sol1 Diagnosis: Catalyst Death (Pd Black) Cause: O2 leak or Ligand dissociation. Fix: Switch to RuPhos G3, tighter seal. Check1->Sol1 Yes (Precipitate) Check3 Is De-halogenated product (Thiophene) present? Check2->Check3 Yes Sol2 Diagnosis: Stalled Cycle Cause: Poisoning by Thiophene Sulfur. Fix: Increase Temp to 100°C, use XPhos. Check3->Sol2 No (Just SM left) Sol3 Diagnosis: Hydrodehalogenation Cause: Solvent 'wet' or difficult Reductive Elimination. Fix: Dry solvent, switch base to K3PO4. Check3->Sol3 Yes (Thiophene detected)

Figure 1: Decision matrix for diagnosing Buchwald-Hartwig failures in heteroaromatic systems.

Specific Issue Guides

Issue 1: "The reaction stalled at 60% conversion."

  • The Science: Thiophene sulfur is a "soft" donor that loves to bind to "soft" Palladium. If the phosphine ligand (RuPhos) dissociates even for a second, the thiophene sulfur binds to the Pd, creating a stable, unreactive complex (Catalyst Resting State).

  • The Fix:

    • Switch to G3 Precatalyst: This ensures the ligand is pre-bound 1:1.

    • Concentration: Increase concentration to 1.0 M. This forces the intermolecular reaction over the intramolecular poisoning.

Issue 2: "I see a spot for 'Thiophene' (H-Thiophene) on TLC."

  • The Science: This is Hydrodehalogenation .[2] Instead of coupling with pyrrolidine, the Pd-Ar species underwent

    
    -hydride elimination (from the amine) or abstracted a proton from wet solvent, followed by reductive elimination of Ar-H.[1]
    
  • The Fix:

    • Dry Solvents: Ensure water content is <50 ppm.[1]

    • Base Switch: Switch from NaOtBu to K₃PO₄ (weaker base) or LiHMDS (non-nucleophilic).[1] Strong alkoxide bases sometimes promote hydride transfer.[1]

Issue 3: "Product turned to tar on the rotary evaporator."

  • The Science: 2-amino thiophenes are extremely electron-rich.[1] They are prone to oxidative polymerization (similar to pyrrole polymerization) when exposed to air and light.

  • The Fix:

    • Add Antioxidant: Add a trace of BHT (butylated hydroxytoluene) to the collection flask.

    • Store Cold: Store the purified oil at -20°C under Argon immediately. Do not leave it on the bench.

Module 3: Comparative Data & Selection

Catalyst Selection Matrix Why RuPhos? See the steric parameters below.

LigandTypeBest ForThiophene Compatibility
RuPhos Dialkylbiaryl phosphineSecondary Amines (Pyrrolidine)Excellent (Bulky iPr groups shield Pd from S)
XPhos Dialkylbiaryl phosphineGeneral Purpose / ChloridesGood (Very robust)
BINAP BidentatePrimary AminesPoor (Often poisoned by heteroatoms)
PPh3 MonodentateSimple ArylsFail (Thiophene displaces PPh3 easily)

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use 2-chlorothiophene instead of 2-bromothiophene? A: Yes, but you must change the catalyst.[1] 2-chlorothiophene has a stronger C-Cl bond.[1] Switch to XPhos Pd G3 or BrettPhos Pd G3 , which are better suited for difficult oxidative additions (chlorides).[1] Increase temperature to 100°C.

Q: My product is an oil. How do I get a solid? A: 2-(1-pyrrolidinyl)thiophene is typically an oil.[1] To handle it as a solid, convert it to the HCl salt . Dissolve the oil in diethyl ether and bubble dry HCl gas (or add 4M HCl in Dioxane). The salt is significantly more stable to oxidation than the free base.

Q: Why did you recommend Toluene over DMF? A: DMF can decompose at high temperatures to produce dimethylamine, which will compete with your pyrrolidine, creating a side product. Toluene is non-polar and inert.[1]

References

  • RuPhos/XPhos Efficacy: Maiti, D., & Buchwald, S. L. (2009).[1] "Universal 1,4-Dioxane Protocol for Palladium-Catalyzed C-N Bond Forming Reactions." Journal of the American Chemical Society. Link[1]

  • Heterocycle Poisoning: Guram, A. S., et al. (2010).[1] "Palladium-Catalyzed Amination of Heteroaryl Halides." Chemical Reviews. Link[1]

  • Precatalyst G3/G4 Theory: Bruno, N. C., et al. (2013).[1] "Third Generation (G3) Buchwald Palladium Precatalysts." Chemical Science. Link

  • Thiophene Stability: Campaigne, E. (1956).[1] "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry. (Standard text on thiophene instability/polymerization).

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Pyrrolidino-thiophene Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the palladium-catalyzed C-N coupling of pyrrolidine with thiophene derivatives, a key transformation in medicinal chemistry and materials science. The synthesis of 2-pyrrolidino-thiophene presents unique challenges, primarily due to the propensity of the sulfur-containing heterocycle to interact with and deactivate the palladium catalyst.[1][2] This guide provides in-depth troubleshooting advice, field-proven protocols, and mechanistic insights to help you navigate these challenges and optimize your catalyst loading for efficient, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a foundational understanding for troubleshooting.

Q1: Why is my this compound coupling reaction failing or resulting in consistently low yields? A: Low yields in this specific Buchwald-Hartwig amination are most often linked to catalyst deactivation or poisoning. The electron-rich sulfur atom in the thiophene ring can coordinate strongly to the palladium center, displacing the necessary phosphine ligand and shutting down the catalytic cycle.[1][2] Other common causes include using a suboptimal ligand-catalyst system, incorrect base selection that may degrade the sensitive thiophene substrate, or non-inert reaction conditions leading to catalyst oxidation.[1]

Q2: What is a practical starting catalyst loading for screening this reaction? A: For initial screening and establishing proof-of-concept, a higher catalyst loading in the range of 2-5 mol% of the palladium precursor is recommended.[3] This helps overcome the inherent challenges of catalyst deactivation with this substrate class. Once a viable condition is identified and a baseline yield is established, you can systematically reduce the loading to find the minimum effective concentration for your specific substrates.

Q3: Which palladium precursor and ligand combination is most effective for thiophene substrates? A: The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. You require bulky, electron-rich phosphine ligands that can stabilize the palladium center, promote the crucial reductive elimination step, and sterically hinder the thiophene's sulfur atom from poisoning the catalyst.[4][5]

  • Recommended Ligands: Biarylphosphine ligands such as XPhos, SPhos, RuPhos, or DavePhos are excellent starting points.[2][6]

  • Palladium Source: While precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be used, air-stable palladium precatalysts (e.g., XPhos Pd G3, DavePhos Pd G4) are highly recommended.[4][7] These precatalysts generate the active Pd(0) species more cleanly and reproducibly in situ, often leading to better results.[7]

Q4: How do I select the appropriate base for the reaction? A: Base selection is a delicate balance. The base must be strong enough to facilitate the deprotonation of the amine in the catalytic cycle but not so aggressive that it causes decomposition of the base-sensitive thiophene halide.[1]

  • Strong Bases (Use with Caution): Sodium tert-butoxide (NaOt-Bu) is highly effective but can sometimes lead to substrate degradation, especially at higher temperatures.[1]

  • Milder, Effective Bases: If you observe side products or decomposition, switch to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] The physical form is also important; using finely powdered, anhydrous bases ensures better reactivity and reproducibility.[8][9]

Q5: What are the visual indicators of a failing reaction? A: A healthy Buchwald-Hartwig reaction typically has a homogeneous, colored appearance (often yellow to dark brown). Key warning signs include:

  • Formation of Palladium Black: The appearance of a fine black precipitate is metallic palladium (Pd(0)) that has aggregated and fallen out of the catalytic cycle. This is a clear sign of catalyst decomposition and is often irreversible.[2]

  • No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it's a strong indication that the active catalyst has not formed. This can be due to moisture, oxygen, or impure reagents.

Section 2: In-Depth Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Problem Observed Potential Cause Recommended Solution & Explanation
1. Low to No Conversion Catalyst Poisoning/Deactivation Solution: Switch to a bulkier, more electron-rich biarylphosphine ligand (e.g., XPhos, SPhos). These ligands create a sterically hindered environment around the palladium, making it more difficult for the thiophene sulfur to coordinate and poison the catalyst.[1][2] Also, ensure your reaction is performed under a strictly inert atmosphere (N₂ or Ar) as oxygen can irreversibly oxidize the active Pd(0) species.
Insufficient Catalyst Loading Solution: For your initial attempts, increase the catalyst loading to 5 mol%. While not economical for large-scale synthesis, this helps to compensate for any catalyst that becomes deactivated, allowing you to confirm if the reaction is viable before optimizing for lower loadings.[3]
Substrate Decomposition Solution: Thiophene halides can be unstable in the presence of strong bases and high heat.[1] Switch to a milder base like K₃PO₄ and consider lowering the reaction temperature to 80-90 °C, even if it requires a longer reaction time. Analyze your crude reaction mixture by LC-MS or GC-MS to check for the presence of decomposed starting material.
2. Reaction Stalls Prematurely Thermal Catalyst Decomposition Solution: Prolonged exposure to high temperatures (>110-120 °C) can cause the catalyst complex to break down, forming inactive palladium black.[2] Lower the reaction temperature to a range of 80-100 °C and monitor the reaction over a longer period. If palladium black is observed, the reaction has likely stopped.
Product Inhibition Solution: In some C-N couplings, the amine product can coordinate to the palladium center, acting as an inhibitor.[8] While difficult to prevent entirely, this effect can sometimes be mitigated by adjusting the initial concentrations of your starting materials. Running the reaction at a slightly higher dilution may be beneficial.
Reagent Insolubility Solution: If the base or other reagents are not fully dissolved, the reaction can be slow and may appear to stall. Ensure vigorous stirring. If solubility is an issue in toluene or dioxane, you may test a more polar aprotic solvent like DMF, but be aware that DMF can sometimes coordinate to the palladium and inhibit the reaction.[2]
3. Significant Side Product Formation Base-Mediated Side Reactions Solution: This is often caused by a base that is too strong for the substrate. Switch from NaOt-Bu to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) base.[1][3] These provide sufficient basicity for the catalytic cycle while minimizing undesired reactions with the thiophene ring.
Homocoupling of Starting Materials Solution: Homocoupling can occur if the catalytic cycle is disrupted. This often points back to issues with the ligand or reaction conditions. Optimizing the ligand-to-palladium ratio (typically 1:1 to 1.2:1 for monoligated species from precatalysts) and ensuring a scrupulously inert atmosphere can suppress these side reactions.

Section 3: Experimental Protocols & Optimization

Protocol 1: General Procedure for Initial Reaction Screening

This protocol provides a reliable starting point for the coupling of a generic 2-halothiophene with pyrrolidine.

  • Preparation: To a dry, oven-baked vial or flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%) and the ligand (if not using a precatalyst).

  • Reagent Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the 2-halothiophene (1.0 mmol, 1.0 equiv.), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), and the anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 3-4 mL).

  • Initiation: Add pyrrolidine (1.2 mmol, 1.2 equiv.) to the stirring suspension.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Hypothetical Catalyst Loading Optimization

Once a successful reaction is achieved at ~3 mol%, a systematic optimization can be performed to reduce catalyst loading. The following table illustrates a typical workflow.

Entry Pd Precursor (mol%) Ligand Base Temp (°C) Time (h) Yield (%) Observations
13.0XPhos (from G3 precatalyst)K₃PO₄1001892Baseline reaction, full conversion.
21.0XPhos (from G3 precatalyst)K₃PO₄1001891Excellent yield, loading is reducible.
30.5XPhos (from G3 precatalyst)K₃PO₄1001885Good yield, slight drop in conversion.
40.1XPhos (from G3 precatalyst)K₃PO₄1002465Incomplete conversion, reaction stalls.
50.5XPhos (from G3 precatalyst)K₃PO₄1101888Higher temp slightly improves yield at low loading.

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying mechanism is crucial for rational troubleshooting. The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Active Pd(0)L Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L-X) pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Ligand Exchange amido_complex Amido Complex (Ar-Pd(II)L-NR₂) amine_complex->amido_complex Deprotonation amido_complex->pd0:w Reductive Elimination product This compound (Product) amido_complex->product aryl_halide 2-Halo-thiophene aryl_halide->oa_complex amine Pyrrolidine amine->amine_complex base Base base->amido_complex  + BH⁺X⁻

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing experimental problems.

Troubleshooting_Workflow start Problem: Low or No Yield check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Correct? start->check_conditions check_reagents Are Reagents Pure & Inert? start->check_reagents ligand Use Bulky Ligand (XPhos, SPhos) check_catalyst->ligand No/Wrong Ligand precatalyst Use a Precatalyst (e.g., G3, G4) check_catalyst->precatalyst Using Pd(OAc)₂ loading Increase Loading (Start at 2-5 mol%) check_catalyst->loading <1 mol% initially base Switch to Milder Base (K₃PO₄, Cs₂CO₃) check_conditions->base Decomposition Obs. temp Optimize Temperature (80-110 °C) check_conditions->temp Pd Black Obs. solvent Ensure Anhydrous, Degassed Solvent (Toluene, Dioxane) check_conditions->solvent Inconsistent Results inert Confirm Inert Atmosphere (Ar/N₂) check_reagents->inert Possible O₂/H₂O purity Check Purity of Starting Materials check_reagents->purity Unexpected Side Products

Caption: A decision tree for troubleshooting the coupling reaction.

References

  • Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science (RSC Publishing).

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.

  • Origins of High Catalyst Loading in Copper(I)-Catalysed Ullmann-Goldberg C-N Coupling Reactions. ResearchGate.

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry.

  • Optimizing reaction conditions for (S)-2-(pyrrolidin-1-yl)propan-1-ol catalyzed reactions. Benchchem.

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

  • C–N coupling reactions using 0.5 and 10 mol‐% Cu loading. ResearchGate.

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. ACS Publications.

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.

  • Poisoning and deactivation of palladium catalysts. ResearchGate.

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines. Benchchem.

Sources

Technical Support Center: Resolving Solubility Issues of 2-Pyrrolidino-thiophene in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Pyrrolidino-thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of working with this compound in aqueous experimental systems. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful solubilization of this compound for reliable and reproducible results.

Understanding the Challenge: The Physicochemical Nature of this compound

This compound is a heterocyclic compound that, like many thiophene derivatives, presents significant solubility challenges in aqueous media. Its structure, which combines a nonpolar thiophene ring with a pyrrolidine group, results in a molecule that is characteristically hydrophobic. While specific experimental data for this compound is not extensively published, its structural components suggest limited aqueous solubility. The pyrrolidine moiety contains a basic nitrogen atom, making the compound's solubility potentially dependent on pH.

This inherent hydrophobicity can lead to several experimental pitfalls, including compound precipitation, inaccurate concentration measurements, and underestimated biological activity. This guide will provide you with the strategies to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

A1: This is a common phenomenon for hydrophobic compounds. The DMSO keeps the compound soluble at high concentrations, but when diluted into an aqueous buffer, the overall solvent environment becomes much more polar. If the final concentration of this compound in the aqueous buffer exceeds its solubility limit, it will precipitate out of solution. The key is to ensure the final concentration in your experiment is below the compound's aqueous solubility limit in the presence of a small, tolerable amount of co-solvent (like DMSO).

Q2: What is the best organic solvent to use for my stock solution?

A2: Dimethyl sulfoxide (DMSO) is a highly effective and commonly used solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound and its derivatives.[1] It is a polar aprotic solvent that is miscible with water, making serial dilutions into aqueous buffers feasible. For cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5% or even 0.1%) to avoid solvent-induced toxicity or off-target effects.

Q3: Can I increase the solubility of this compound by changing the pH of my buffer?

A3: Yes, pH adjustment is a very effective strategy for ionizable compounds. This compound contains a pyrrolidine ring, which has a basic nitrogen atom. By lowering the pH of your aqueous buffer (making it more acidic), you can protonate this nitrogen, forming a more polar, charged species (a salt) that is significantly more soluble in water.

Q4: I'm seeing inconsistent results in my plate-based assay. Could this be related to solubility?

A4: Absolutely. Inconsistent results are a hallmark of solubility problems. If the compound is precipitating, even if not visibly apparent, it can lead to non-uniform concentrations across the wells of your plate. Precipitates can also interfere with optical readings in many assay formats. Careful visual inspection of your plate before and after adding the compound can sometimes reveal subtle precipitation.

Q5: Are there alternatives to using co-solvents and pH adjustments?

A5: Yes, several advanced formulation strategies can be employed, especially during later stages of drug development. These include the use of cyclodextrins to form inclusion complexes, or creating lipid-based formulations or nanoparticles. For most early-stage research and in vitro assays, optimizing co-solvent and pH conditions is the most direct and practical approach.

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a systematic approach to troubleshooting and resolving solubility issues with this compound.

Initial Assessment: Is Your Compound Truly Dissolved?

A visually clear solution does not always guarantee complete dissolution at the molecular level. Fine, suspended particles may not be visible to the naked eye.

Protocol for Verifying Dissolution:

  • Visual Inspection: Carefully observe the solution against a dark background. Look for any cloudiness, haziness, or visible particles.

  • Light Scattering (Tyndall Effect): Shine a laser pointer through the solution in a dark room. If the path of the laser beam is visible, it indicates the presence of suspended particles (a colloid), meaning the compound is not fully dissolved.

  • Filtration Test:

    • Prepare your solution of this compound in the aqueous buffer.

    • Measure the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Filter the solution through a 0.22 µm syringe filter.

    • Re-measure the concentration of the filtrate. A significant drop in concentration indicates that undissolved compound was removed by the filter.

Systematic Workflow for Solubility Optimization

The following diagram outlines a logical workflow for tackling solubility problems with this compound.

Solubility_Workflow start Start: this compound Powder stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution visual_check Visually Clear Solution? dilution->visual_check success Success: Proceed with Experiment visual_check->success Yes precipitation Precipitation Observed visual_check->precipitation No troubleshoot_start Initiate Troubleshooting precipitation->troubleshoot_start option_cosolvent Option 1: Optimize Co-solvent troubleshoot_start->option_cosolvent option_ph Option 2: Adjust pH troubleshoot_start->option_ph option_cyclo Option 3: Use Cyclodextrins troubleshoot_start->option_cyclo cosolvent_steps 1. Lower Final Compound Conc. 2. Increase Final DMSO Conc. (check tolerance) 3. Test Other Co-solvents (e.g., Ethanol) option_cosolvent->cosolvent_steps ph_steps 1. Lower Buffer pH (e.g., to pH 4-6) 2. Prepare Stock in Acidic Saline 3. Confirm Compound Stability at Low pH option_ph->ph_steps cyclo_steps 1. Screen Cyclodextrins (e.g., HP-β-CD) 2. Determine Optimal Drug:CD Ratio 3. Prepare by Co-evaporation or Kneading option_cyclo->cyclo_steps final_check Re-evaluate Solubility cosolvent_steps->final_check ph_steps->final_check cyclo_steps->final_check final_check->success Resolved final_check->troubleshoot_start Still Issues

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Protocols for Solubility Enhancement

Method 1: Co-solvent and pH Adjustment

This is the most common and often successful first-line approach for ionizable, hydrophobic compounds.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh out your this compound powder.

    • Dissolve it in 100% DMSO to a concentration of 10-50 mM. Ensure complete dissolution by vortexing or brief sonication. This is your primary stock solution.

  • Determine the pH-Solubility Profile (Optional but Recommended):

    • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

    • Add a small amount of your DMSO stock to each buffer to a final concentration that initially causes precipitation at pH 7.4.

    • Observe if the precipitation decreases or disappears as the pH is lowered. This confirms that the compound's solubility is pH-dependent.

  • Prepare Working Solutions:

    • Approach A (pH Adjustment):

      • Choose a buffer with a pH at which the compound is soluble (e.g., pH 5.0).

      • Perform serial dilutions of your DMSO stock directly into this acidic buffer to achieve your final desired concentrations for the experiment.

      • Crucially, ensure the final pH of your experimental system is compatible with your assay and biological model.

    • Approach B (Co-solvent Optimization):

      • If pH adjustment is not possible, determine the maximum tolerable percentage of DMSO for your assay (e.g., 0.5%).

      • Calculate the dilutions needed so that the final DMSO concentration does not exceed this limit.

      • If precipitation still occurs, you must lower the final concentration of this compound.

Data Summary Table: Co-solvent and pH Effects

StrategyParameterRecommended RangeConsiderations
Co-solvent Final DMSO Concentration< 0.5%Check for solvent toxicity in your specific assay.
Final Ethanol Concentration< 1%Can be an alternative to DMSO; check for assay compatibility.
pH Adjustment Buffer pH4.0 - 6.5Must be compatible with the biological system and assay.
Final Compound Conc.Assay-dependentShould be below the solubility limit under the final conditions.
Method 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex." Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Diagram of Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complex cluster_2 Water-Soluble Inclusion Complex Compound Complex Compound->Complex + in Water Cyclodextrin Cyclodextrin->Complex + in Water Compound_in_Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Step-by-Step Protocol for Cyclodextrin Formulation:

  • Prepare Solutions:

    • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

    • In a separate container, prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).

  • Form the Complex:

    • Slowly add the drug solution to the stirring HP-β-CD solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove Solvent:

    • Remove the organic solvent and water using a rotary evaporator or by freeze-drying (lyophilization) to obtain a solid powder of the drug-cyclodextrin complex.

  • Prepare Final Aqueous Solution:

    • The resulting powder can be directly dissolved in your aqueous assay buffer to the desired final concentration.

Final Checklist for Experimental Success

  • Always prepare fresh dilutions of this compound for each experiment. Do not store dilute aqueous solutions, as the compound may precipitate over time.

  • Visually inspect all solutions before use, especially after any temperature changes (e.g., removing from a refrigerator).

  • Include appropriate vehicle controls in your experiments (e.g., buffer with the same final concentration of DMSO and/or cyclodextrin).

  • Confirm compound stability under your final experimental conditions (pH, temperature, light exposure) if you suspect degradation might be an issue.

By applying these principles and protocols, you can effectively manage the solubility of this compound, leading to more accurate and reliable experimental outcomes.

References

Sources

minimizing decomposition of 2-Pyrrolidino-thiophene in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Decomposition in Acidic Conditions

Welcome to the technical support center for 2-Pyrrolidino-thiophene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile enamine in their synthetic workflows. As a Senior Application Scientist, I have compiled this resource to address the most common challenge associated with this compound: its instability and subsequent decomposition under acidic conditions. This document moves beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies to ensure the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs)
Q1: I'm observing low yields and unfamiliar byproducts in my reaction involving this compound and an acid catalyst. What is happening to my starting material?

A: The issues you are encountering are characteristic of the acid-catalyzed hydrolysis of the enamine functionality in this compound. Enamines are generally unstable in the presence of aqueous acid, readily reverting to their parent carbonyl and amine precursors.[1][2][3] In this case, your this compound is decomposing into thiophene-2-carbaldehyde (or a related ketone if substituted) and a pyrrolidinium salt.

The decomposition is not a simple dissociation but a multi-step hydrolysis reaction. Understanding this mechanism is the first step toward preventing it. The process begins with the protonation of the enamine's α-carbon (the carbon of the C=C double bond not attached to the nitrogen), which is the most basic site of the molecule. This creates a highly electrophilic iminium ion intermediate. Water, acting as a nucleophile, then attacks this intermediate. A series of proton transfers follows, ultimately leading to the expulsion of the neutral pyrrolidine amine, which is immediately protonated by the acidic medium to form a stable pyrrolidinium salt.[2][3] This final protonation of the amine is a key driving force that prevents the reverse reaction from occurring.[2]

Decomposition Pathway of this compound

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination cluster_3 Final Products A This compound B Iminium Ion Intermediate A->B + H+ C Carbinolamine Intermediate B->C + H2O D Protonated Carbonyl C->D - Pyrrolidine E Pyrrolidine F Thiophene-2-carbaldehyde D->F - H+ G Pyrrolidinium Salt E->G + H+

Caption: Acid-catalyzed hydrolysis of this compound.

Q2: How can I select appropriate acidic conditions for my primary reaction without triggering the decomposition of the enamine?

A: This is a critical optimization challenge. The goal is to find a therapeutic window where your desired reaction proceeds efficiently, but the enamine hydrolysis is minimized. The rate of hydrolysis is highly dependent on the pH of the medium.[4]

Troubleshooting Strategy:

  • Acid Strength: Avoid strong mineral acids like HCl or H₂SO₄, especially in the presence of water.[5] Opt for milder, often solid, acid catalysts that provide a localized acidic environment.

    • Recommendation: Use weak organic acids (e.g., acetic acid), or Lewis acids if appropriate for your reaction. For reactions requiring an acid catalyst for activation, consider using pyridinium p-toluenesulfonate (PPTS), which is less aggressive than p-toluenesulfonic acid (p-TsOH).

  • Stoichiometry: Use the acid in catalytic amounts rather than as a stoichiometric reagent or solvent, unless absolutely required by the primary reaction mechanism.

  • Temperature Control: Hydrolysis, like most reactions, is accelerated by heat.

    • Recommendation: Run your reactions at the lowest possible temperature that allows for a reasonable rate for your desired transformation. Start experiments at 0 °C or even -78 °C and slowly warm as needed.

  • Non-Aqueous Conditions: If your primary reaction allows, use a non-aqueous source of protons. For example, an acid-ion exchange resin can be used, which can be filtered off upon completion.

Q3: My purification on a silica gel column is causing significant product loss. Is this related to decomposition?

A: Absolutely. This is a very common and often overlooked source of enamine decomposition. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol (Si-OH) groups. When you load your this compound onto the column, you are essentially exposing it to a large surface area of a solid acid, which efficiently catalyzes hydrolysis, especially with protic eluents.

Troubleshooting Strategy:

  • Neutralize the Stationary Phase: Before running your column, flush it with a solvent system containing a small amount of a volatile base.

    • Recommendation: Use an eluent mixture containing 0.5-1% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica, allowing your compound to pass through without significant decomposition.

  • Alternative Stationary Phases: If neutralization is insufficient or incompatible with your desired separation, switch to a less acidic support.

    • Recommendation: Use neutral alumina or deactivated basic alumina for your chromatography.

  • Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for extended periods. Pre-pack your column, load the sample, and elute immediately.

  • Non-Chromatographic Methods: If possible, avoid chromatography altogether.

    • Recommendation: Purify your product via distillation (if thermally stable and volatile) or recrystallization.

Troubleshooting Guide: A Workflow for Minimizing Decomposition

This decision tree provides a systematic approach to diagnosing and solving decomposition issues.

Caption: Troubleshooting workflow for this compound stability.

Experimental Protocols & Data
Protocol 1: General Best Practices for Handling this compound in Acidic Media
  • Inert Atmosphere: Always handle the enamine under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric moisture.

  • Anhydrous Reagents: Use freshly distilled, anhydrous solvents. Ensure all other reagents, including the acid catalyst, are free from water.

  • Dried Glassware: All glassware should be oven or flame-dried immediately before use and allowed to cool under an inert atmosphere.

  • Controlled Addition: Add the acid catalyst slowly and at a low temperature to control any potential exotherms and minimize localized high concentrations of acid.

  • Reaction Monitoring: Monitor the reaction closely using a rapid technique like Thin Layer Chromatography (TLC). Upon completion, quench the reaction immediately.

  • Aqueous Workup: If an aqueous workup is necessary, perform it quickly with cold, deoxygenated solutions. Use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid before extraction.

Protocol 2: Comparative Stability Study via ¹H NMR

This experiment allows for a quantitative assessment of decomposition under various conditions.

  • Preparation: In separate, dry NMR tubes, prepare 0.1 M solutions of this compound in the chosen anhydrous solvent (e.g., CDCl₃, THF-d₈). Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initial Scan: Acquire a baseline ¹H NMR spectrum (t=0) for each tube.

  • Acid Addition: To each tube, add a specific acid (e.g., 0.1 eq of trifluoroacetic acid, 0.1 eq of acetic acid).

  • Monitoring: Acquire spectra at set time intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) while maintaining a constant temperature.

  • Analysis: Calculate the percentage of remaining this compound by integrating a characteristic enamine proton signal against the internal standard's signal.

Table 1: Representative Stability Data

The following table summarizes hypothetical results from the comparative stability study described above, illustrating the impact of different conditions on the decomposition of this compound at room temperature.

Condition IDSolventAcid (0.1 eq)Time (4h) % DecompositionTime (24h) % Decomposition
ATHFTrifluoroacetic Acid (TFA)25%>90%
BTHFAcetic Acid<5%15%
CDichloromethaneTrifluoroacetic Acid (TFA)22%85%
DTHFNone<1%<2%
EMethanolAcetic Acid40%>95%

Analysis of Data:

  • Acid Strength: The stronger acid, TFA (Condition A), causes significantly faster decomposition than the weaker acetic acid (Condition B).

  • Solvent Effects: The protic solvent, methanol (Condition E), dramatically accelerates decomposition even with a weak acid, highlighting the critical role of protic sources in the hydrolysis mechanism.

  • Stability Baseline: In the absence of acid (Condition D), the enamine is largely stable, confirming that the acid is the primary cause of decomposition.

By systematically applying these principles and protocols, researchers can significantly improve the outcomes of experiments involving this compound, ensuring higher yields, greater product purity, and more reliable results.

References
  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Fiveable. (2025, August 15). Enamine Definition - Organic Chemistry Key Term. [Link]

  • Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of enamine hydrolysis. Journal of the American Chemical Society, 92(14), 4261–4270. [Link]

  • Scribd. Enamine and Imine Formation Mechanisms. [Link]

  • Gschwind, R. M. (2017). Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies. Accounts of Chemical Research, 50(9), 2295–2307. [Link]

  • ACS Omega. (2022, February 10). Bond Energies of Enamines. [Link]

  • ResearchGate. Computer-Aided Insight into the Relative Stability of Enamines. [Link]

  • Chemistry Learner. Enamine: Definition, Structure, and Formation Mechanism. [Link]

Sources

Validation & Comparative

Structural & Functional Comparison: Pyrrolidino- vs. Piperidino-Thiophenes

[1]

Executive Summary: The Bioisosteric Dilemma

In the optimization of thiophene-based pharmacophores, the choice between a pyrrolidine (5-membered) and piperidine (6-membered) appendage is rarely arbitrary. While often treated as interchangeable solubilizing groups, these two saturated heterocycles impart distinct physicochemical, steric, and metabolic profiles to the parent thiophene core.

This guide analyzes the structural consequences of conjugating pyrrolidine versus piperidine to a thiophene scaffold. Evidence suggests that while piperidine often enhances lipophilic contacts and receptor residence time, pyrrolidine frequently offers superior ligand efficiency (LE) and metabolic stability profiles in specific oxidative environments.

Physicochemical Profiling

The transition from a 5- to 6-membered ring alters the vector of the lone pair, the basicity of the nitrogen, and the overall lipophilicity.

Comparative Data Table
PropertyPyrrolidino-ThiophenePiperidino-ThiopheneImpact on Drug Design
Ring Size 5-membered6-memberedPiperidine adds ~1.2 Å steric bulk.
Conformation Envelope / Twist (Pseudorotation)Chair (Rigid)Piperidine is conformationally defined; Pyrrolidine adapts to smaller pockets.
pKa (Conj. Acid) ~11.27 - 11.31~11.22 - 11.28Pyrrolidine is slightly more basic, improving solubility at physiological pH.
LogP (Lipophilicity) Lower (~0.46 for ring)Higher (~0.84 for ring)Piperidine increases permeability but lowers aqueous solubility.
Ligand Efficiency (LE) HigherLowerPyrrolidine often maintains potency with lower MW.
Metabolic Liability

-carbon oxidation (Moderate)

-carbon oxidation (High)
Piperidine is highly susceptible to CYP-mediated ring opening.

Expert Insight: The slightly higher basicity of the pyrrolidine nitrogen is attributed to the relief of internal ring strain upon protonation. In the context of a thiophene linkage (often an aniline-like system if attached at C2/C3), the electron-donating capacity of the nitrogen into the thiophene ring is more pronounced in the planar-accessible pyrrolidine than the chair-locked piperidine.

Structural & Conformational Logic

Understanding the spatial arrangement is critical for structure-based drug design (SBDD).

Steric Clash and Binding Modes
  • Piperidine: Adopts a chair conformation.[1] Substituents at the C2/C6 positions create significant steric hindrance (1,3-diaxial interactions), often forcing the thiophene ring out of coplanarity. This is useful for inducing "twist" to match specific hydrophobic pockets (e.g., in GPCRs).

  • Pyrrolidine: The envelope conformation is more compact. It allows the nitrogen lone pair to conjugate more effectively with the thiophene

    
    -system (if attached directly), potentially flattening the molecule. This is advantageous for intercalators or kinase hinge binders.
    
Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting between these scaffolds based on assay feedback.

ScaffoldSelectionStartLead Optimization:Thiophene CoreIssue_SolubilityIssue: Poor Solubility?Start->Issue_SolubilityIssue_MetabIssue: High Clearance(Metabolic Instability)?Start->Issue_MetabIssue_PotencyIssue: Low Potency?Start->Issue_PotencySoln_PyrrolidineSelect Pyrrolidine(Lower LogP, Higher pKa)Issue_Solubility->Soln_PyrrolidineYesIssue_Metab->Soln_PyrrolidineRing ContractionSoln_BlockBlock Metabolic Soft Spot(Add F or Me to alpha-C)Issue_Metab->Soln_BlockBlock SitesIssue_Potency->Soln_PyrrolidineSteric Clash in PocketSoln_PiperidineSelect Piperidine(Higher Lipophilic Contact)Issue_Potency->Soln_PiperidineNeed Hydrophobic Bulk

Caption: Decision matrix for scaffold hopping between pyrrolidine and piperidine based on ADME/Tox feedback.

Synthetic Accessibility & Protocols

The synthesis of these derivatives often proceeds via the Gewald Reaction or Buchwald-Hartwig Amination . The Gewald reaction is particularly "privileged" for 2-aminothiophenes.

Protocol: Gewald Synthesis of 2-(Pyrrolidin-1-yl)thiophenes

This protocol describes the "One-Pot" variation, which is robust and scalable.

Reagents:

  • Ketone/Aldehyde (e.g., Cyclohexanone)

  • Activated Nitrile (e.g., Ethyl Cyanoacetate)

  • Elemental Sulfur (

    
    )
    
  • Secondary Amine: Pyrrolidine or Piperidine (Acts as both catalyst and substituent if designing N-substituted derivatives, though typically used as base).[1] Note: To install the amine directly on the ring, a post-Gewald Buchwald coupling is often required, OR one uses an

    
    -mercapto carbonyl precursor.
    

Standard Workflow for Amino-Thiophene Formation (Gewald 3-Component):

  • Mixing: In a round-bottom flask, dissolve the ketone (1.0 eq) and activated nitrile (1.0 eq) in Ethanol (0.5 M).

  • Catalyst Addition: Add the secondary amine (Pyrrolidine or Piperidine) (1.0 eq) dropwise. Causality: The amine catalyzes the Knoevenagel condensation intermediate.

  • Sulfur Addition: Add elemental sulfur (1.0 eq) in one portion.

  • Heating: Reflux at 60-80°C for 2-4 hours. Monitor by TLC.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Differentiation in Synthesis:

  • Pyrrolidine: Reacts faster as a base catalyst due to higher nucleophilicity and lower steric hindrance compared to piperidine. Yields are typically 5-10% higher in Knoevenagel steps.

  • Piperidine: May require longer reflux times.

Synthesis Workflow Diagram

GewaldReactionKetoneKetone/AldehydeIntermediateKnoevenagelAdductKetone->IntermediateNitrileActivated Nitrile(e.g., Ethyl Cyanoacetate)Nitrile->IntermediateAmine2° Amine Catalyst(Pyrrolidine/Piperidine)Amine->IntermediateCatalysisSulfurElemental Sulfur (S8)CyclizationThiophene RingClosureSulfur->CyclizationIntermediate->CyclizationProduct2-AminothiopheneDerivativeCyclization->Product

Caption: The Gewald Reaction pathway.[2] The choice of amine influences the rate of the initial Knoevenagel condensation.

Performance & Metabolic Stability[4][5][6]

Biological Case Study: Antimicrobial Potency

In a study of halogenated benzene derivatives substituted with pyrrolidine and piperidine, pyrrolidine derivatives frequently exhibited superior antimicrobial activity (MIC values) against Gram-positive bacteria.

  • Mechanism: The smaller pyrrolidine ring allows for tighter packing in the bacterial cell wall or target enzyme active sites (e.g., DNA gyrase).

  • Data Point: 1,3-dipyrrolidinobenzene derivatives showed activity where piperidine analogs failed, likely due to the inability of the bulkier piperidine to penetrate the target effectively.

Metabolic Stability (The CYP450 Factor)
  • Piperidine: Highly prone to oxidative metabolism. CYP450 enzymes attack the

    
    -carbon (next to Nitrogen), leading to ring opening or lactam formation (2-piperidone).
    
  • Pyrrolidine: While still susceptible, the metabolic rate is generally slower than piperidine.

  • Optimization Strategy: If a piperidine-thiophene lead is unstable, "Ring Contraction" to pyrrolidine is a standard validation step. Alternatively, blocking the

    
    -positions of the piperidine with methyl groups or fluorine can mitigate this, but adds lipophilicity.
    

References

  • RSC Medicinal Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives.[3] Available at: [Link]

  • National Institutes of Health (PMC). Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs. Available at: [Link]

  • Taylor & Francis. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Available at: [Link]

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Available at: [Link][4]

Safety Operating Guide

2-Pyrrolidino-thiophene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Pyrrolidino-thiophene Proper Disposal Procedures

Chemical Identity & Hazard Profile

Senior Scientist Note: Before initiating any disposal protocol, positive identification is critical. "this compound" is a common nomenclatural synonym for 1-(2-thienyl)pyrrolidine . Misidentification with its isomers (e.g., 2-pyrrolidin-1-yl-1,3-thiazole derivatives) can lead to incompatible waste stream mixing.

Parameter Technical Specification
IUPAC Name 1-(Thiophen-2-yl)pyrrolidine
CAS Number 22912-13-6
Molecular Formula C₈H₁₁NS
Molecular Weight 153.24 g/mol
Physical State Pale yellow to brown liquid
Primary Hazards Irritant (Skin/Eye), Combustible , Toxic Combustion Products (SOₓ, NOₓ)
RCRA Characteristic Likely D001 (Ignitable) depending on flash point; Toxic (if mixed with solvents)
Mechanistic Hazard Analysis
  • Thiophene Moiety: The sulfur-containing ring renders this compound a precursor to sulfur oxides (SOₓ) upon combustion. Standard incineration without scrubbing is insufficient; it requires facilities equipped for acid gas neutralization [1].

  • Pyrrolidine Moiety: The cyclic amine structure imparts basicity. Mixing with strong acids or acid chlorides can result in exothermic protonation or polymerization, potentially rupturing waste containers [2].

  • Enamine Reactivity: As an N-substituted thiophene, the compound is electron-rich. It is highly reactive toward strong oxidizers, posing a risk of spontaneous ignition or explosion if improperly segregated.

Pre-Disposal Planning & Segregation

Core Directive: Segregation is not merely about organization; it is a chemical safety requirement to prevent "uncontrolled synthesis" in the waste drum.

Segregation Rules
  • NO Oxidizers: Never mix with peroxides, nitrates, or permanganates. The electron-rich thiophene ring is susceptible to rapid, exothermic oxidation.

  • NO Strong Acids: Segregate from concentrated HCl, H₂SO₄, or acidic waste streams to prevent heat generation and salt formation that may clog liquid waste lines.

  • Sulfur-Bearing Stream: Mark clearly as "Sulfur-Containing Organic." This alerts the disposal facility to route the waste to an incinerator with a caustic scrubber (e.g., NaOH scrubber) to capture SO₂ emissions [3].

Step-by-Step Disposal Workflows

Scenario A: Liquid Waste (Stock Solutions & Reaction Mothers)
  • Consolidation:

    • Collect waste in a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers if the waste is potentially acidic or wet, as sulfur compounds can be corrosive to carbon steel.

    • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste drum's liner.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Mandatory Fields: "Hazardous Waste," "1-(2-Thienyl)pyrrolidine," "Flammable," "Irritant," "Contains Sulfur."

  • Neutralization (If necessary):

    • If the waste solution is highly basic (pH > 10) due to the amine, neutralize carefully with dilute citric acid to pH 6-8 before consolidation to minimize reactivity, provided this does not precipitate the compound.

  • Final Disposal:

    • Transfer to a licensed Transfer, Storage, and Disposal Facility (TSDF) approved for fuel blending or incineration .

    • Requirement: The incinerator must operate at >1000°C with a residence time >2 seconds to ensure complete destruction of the thiophene ring [4].

Scenario B: Solid Waste (Contaminated Consumables)
  • Collection:

    • Place contaminated gloves, pipette tips, and weighing boats into a double-bagged clear polyethylene bag (minimum 4 mil thickness).

  • Decontamination of Glassware:

    • Triple-rinse glassware with a solvent capable of dissolving the compound (e.g., Acetone or Ethanol).

    • Crucial Step: Pour the rinsate into the Liquid Waste container (Scenario A). Do not pour down the drain.

  • Disposal:

    • Seal the bag with tape or a zip tie.

    • Place inside a rigid secondary container (fiber drum or pail) labeled "Hazardous Solid Waste - Debris contaminated with Organic Amines."

Scenario C: Spill Cleanup Protocol
  • Evacuate & Ventilate: Remove ignition sources immediately. The compound is combustible.[1][2][3][4][5][6][7]

  • PPE Up-Armor: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the spill is >100 mL outside a hood, use a half-face respirator with organic vapor cartridges.

  • Containment:

    • Dike the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels as the primary absorbent for large spills, as the high surface area can increase evaporation rates.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar.

    • Clean the surface with a soap/water solution to remove oily residues.

    • Test surface pH to ensure no corrosive residues remain.

Regulatory Compliance & Waste Codes

While 1-(2-thienyl)pyrrolidine is not explicitly listed on the EPA "P" or "U" lists, it defaults to characteristic hazardous waste codes based on its properties.

Regulatory Body Classification Code Reasoning
EPA (RCRA) D001 IgnitabilityFlash point likely < 60°C (140°F) for this class of organics.
EPA (RCRA) D003 (Potential)ReactivityOnly if mixed with strong oxidizers/nitrating agents.
DOT Class 3 or 6.1 Flammable/ToxicDepends on specific formulation/concentration during transport.

Visual Decision Logic

The following diagram illustrates the decision-making process for segregating and disposing of this compound waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Liquid Liquid Waste (Mother Liquor/Stock) StateCheck->Liquid Solution Solid Solid Waste (Gloves/Debris) StateCheck->Solid Debris LiquidCheck Contains Oxidizers or Strong Acids? Liquid->LiquidCheck SolidTreat Double Bag (Polyethylene) Label: Toxic/Irritant Debris Solid->SolidTreat Segregate CRITICAL ACTION: Segregate Immediately! Do NOT Mix. LiquidCheck->Segregate Yes Consolidate Consolidate in Halogenated/Sulfur Waste Drum LiquidCheck->Consolidate No Disposal Ship to TSDF (Incineration w/ Scrubber) Segregate->Disposal Separate Stream Consolidate->Disposal SolidTreat->Disposal

Caption: Operational workflow for the segregation and disposal of this compound waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Combustion of Hazardous Waste containing Sulfur. EPA Archives. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.